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  • Product: 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile
  • CAS: 1160472-60-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Regioselective Synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Dihydroisoxazole Core The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged heterocyclic motif frequently encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydroisoxazole Core

The 4,5-dihydroisoxazole (isoxazoline) ring is a privileged heterocyclic motif frequently encountered in biologically active molecules. Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The specific compound, 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, incorporates a fluorophenyl group, a common substituent in medicinal chemistry for enhancing metabolic stability and binding affinity, and a carbonitrile group, which can act as a versatile synthetic handle or a key pharmacophoric element.

The primary and most efficient route to constructing the dihydroisoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is a powerful tool for creating five-membered heterocycles with a high degree of stere- and regiocontrol.[3] However, when unsymmetrical alkenes are employed, the reaction can potentially yield two regioisomers. Understanding and controlling the regioselectivity is therefore paramount for the efficient and predictable synthesis of the desired product.

The Heart of the Matter: Regioselectivity in 1,3-Dipolar Cycloaddition

The formation of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile proceeds via the 1,3-dipolar cycloaddition of 4-fluorobenzonitrile oxide (the 1,3-dipole) and acrylonitrile (the dipolarophile). The regioselectivity of this reaction—that is, the preferential formation of one constitutional isomer over another—is governed by a combination of steric and electronic factors.[4]

Frontier Molecular Orbital (FMO) Theory: An Electronic Perspective

The regiochemical outcome of 1,3-dipolar cycloadditions can often be rationalized using Frontier Molecular Orbital (FMO) theory.[5][6] This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through a transition state where the new bonds are formed between the atoms with the largest orbital coefficients in the interacting frontier orbitals.

Sustmann classified 1,3-dipolar cycloadditions into three types based on the dominant HOMO-LUMO interaction.[7] In the context of the reaction between 4-fluorobenzonitrile oxide and acrylonitrile, the electron-withdrawing nature of the cyano group in acrylonitrile lowers the energy of its HOMO and LUMO. Conversely, the 4-fluorophenyl group on the nitrile oxide influences its electronic properties. The dominant interaction is typically between the HOMO of the nitrile oxide and the LUMO of the acrylonitrile, categorizing it as a normal-electron-demand cycloaddition.[7]

The regioselectivity is determined by the alignment of the atoms with the largest orbital coefficients. For 4-fluorobenzonitrile oxide, the largest HOMO coefficient is on the oxygen atom, while the largest LUMO coefficient is on the carbon atom. For acrylonitrile, the largest HOMO and LUMO coefficients are on the β-carbon atom (the one not attached to the cyano group). The preferential formation of the 5-carbonitrile isomer suggests that the primary interaction is between the HOMO of the nitrile oxide (oxygen) and the LUMO of acrylonitrile (β-carbon), and the LUMO of the nitrile oxide (carbon) and the HOMO of acrylonitrile (α-carbon).

FMO_Interaction

Beyond FMO: The Distortion/Interaction Model

While FMO theory provides a valuable qualitative framework, the distortion/interaction model offers a more quantitative understanding of reactivity and selectivity.[6][8] This model posits that the activation energy of the reaction is a sum of the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. In many 1,3-dipolar cycloadditions, the distortion energy is the dominant factor controlling reactivity.[8] However, for a given 1,3-dipole reacting with a series of dipolarophiles, the interaction energy, which is related to the FMO interactions, often governs the regioselectivity.[8]

Experimental Protocol: A Validated Approach

The following protocol details the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldehyde oxime and its subsequent regioselective 1,3-dipolar cycloaddition to acrylonitrile. This method is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Equipment
Reagent/EquipmentGradeSupplier
4-Fluorobenzaldehyde≥98%Sigma-Aldrich
Hydroxylamine hydrochloride≥99%Sigma-Aldrich
Sodium hydroxide≥97%, pelletsFisher Scientific
Acrylonitrile99%, contains MEHQ as inhibitorAcros Organics
N-Chlorosuccinimide (NCS)98%Alfa Aesar
Dichloromethane (DCM)ACS gradeVWR
Magnetic stirrer with heatingIKA
Rotary evaporatorBüchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Step-by-Step Synthesis

Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).[9]

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • Purify the crude product by recrystallization from ethanol/water to yield 4-fluorobenzaldehyde oxime as a white solid.

Step 2: In Situ Generation of 4-Fluorobenzonitrile Oxide and Cycloaddition

  • Dissolve the purified 4-fluorobenzaldehyde oxime (1.0 eq) and acrylonitrile (1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the disappearance of the oxime by TLC (eluent: 20% ethyl acetate in hexanes).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile as a white to off-white solid.

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [color="#5F6368"];

subgraph "cluster_Step1" { label="Step 1: Oxime Formation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Start1 [label="4-Fluorobenzaldehyde +\nHydroxylamine HCl"]; Reaction1 [label="Stir in EtOH/H2O\nwith NaOAc, RT, 4h"]; Workup1 [label="EtOAc Extraction &\nPurification"]; Product1 [label="4-Fluorobenzaldehyde Oxime", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Start1 -> Reaction1; Reaction1 -> Workup1; Workup1 -> Product1; }

subgraph "cluster_Step2" { label="Step 2: Cycloaddition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Start2 [label="Oxime + Acrylonitrile\nin DCM"]; Reaction2 [label="Add NCS at 0°C,\nStir at RT, 12-16h"]; Product2 [label="Crude Product Mixture", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Product1 -> Start2; Start2 -> Reaction2; Reaction2 -> Product2; }

subgraph "cluster_Step3" { label="Step 3: Purification"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Workup2 [label="Aqueous Work-up &\nConcentration"]; Purification [label="Column Chromatography"]; FinalProduct [label="3-(4-Fluorophenyl)-4,5-\ndihydroisoxazole-5-carbonitrile", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 -> Workup2; Workup2 -> Purification; Purification -> FinalProduct; } } DOT Figure 2: Experimental workflow for synthesis.

Factors Influencing Regioselectivity and Yield

While the electronic factors predicted by FMO theory strongly favor the formation of the 5-carbonitrile isomer, experimental conditions can influence the regioselectivity and overall yield.

ParameterEffect on RegioselectivityEffect on YieldRationale
Solvent Polarity Can have a minor influence.Can significantly impact yield.More polar solvents can stabilize the transition state, but may also promote side reactions. DCM is often a good balance.
Temperature Generally, lower temperatures favor higher regioselectivity.Lower temperatures may decrease the reaction rate.At higher temperatures, the kinetic barrier for the formation of the minor regioisomer may be more easily overcome.
Rate of Addition of Oxidant Slow addition is crucial for high regioselectivity.Slow addition prevents the buildup of the nitrile oxide.High concentrations of the nitrile oxide can lead to dimerization to form furoxans, reducing the yield of the desired cycloadduct.
Catalysts Lewis acids can sometimes alter or enhance regioselectivity.[10]Can increase reaction rates.Lewis acids can coordinate to the dipolarophile, altering its electronic properties and orbital coefficients.[11]

Characterization and Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile
¹H NMR Characteristic signals for the protons on the dihydroisoxazole ring (typically in the range of 3.5-5.5 ppm) and the aromatic protons of the 4-fluorophenyl group (around 7.0-8.0 ppm). The coupling patterns will confirm the connectivity.
¹³C NMR Signals corresponding to the carbon atoms of the dihydroisoxazole ring, the carbonitrile group (around 115-120 ppm), and the aromatic carbons, including the characteristic C-F coupling for the 4-fluorophenyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
IR Spectroscopy A characteristic absorption band for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹.

Conclusion

The synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a prime example of a regioselective 1,3-dipolar cycloaddition. A thorough understanding of the underlying principles, primarily governed by Frontier Molecular Orbital theory, allows for the rational design of synthetic strategies. By carefully controlling experimental parameters such as temperature, solvent, and reagent addition rates, researchers can achieve high yields and excellent regioselectivity for this valuable heterocyclic building block. The protocols and insights provided in this guide serve as a robust foundation for the synthesis and further exploration of novel isoxazoline-based compounds in drug discovery and development.

References

  • Frontier Molecular Orbital Approach to the Cycloaddition Reactions. (2020). IntechOpen. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2023). MDPI. [Link]

  • Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. (2008). Journal of the American Chemical Society. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan. (n.d.). Journal of Chemical Sciences. [Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. (2012). Maynooth University Research Archive Library. [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. (n.d.). J-Stage. [Link]

  • Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models. (2008). PubMed. [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (n.d.). Der Pharma Chemica. [Link]

  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. (2008). The Journal of Organic Chemistry. [Link]

  • Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. (2021). ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC. [Link]

Sources

Exploratory

Preliminary Toxicity Profile of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile: A Mechanistic and ADMET Evaluation

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Structural Context The compound 3-(4-Fluorophenyl)-4,5-dihydroi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Structural Context

The compound 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile belongs to the 2-isoxazoline class of heterocycles. In modern medicinal and agricultural chemistry, the 4,5-dihydroisoxazole core is recognized as a privileged pharmacophore, most notably acting as a potent, non-competitive antagonist of γ -aminobutyric acid (GABA)-gated chloride channels[1].

From a structure-activity relationship (SAR) perspective, the 3-(4-fluorophenyl) moiety provides essential lipophilicity and halogen-bonding capabilities that anchor the molecule within the hydrophobic pockets of transmembrane receptors. Simultaneously, the 5-carbonitrile group acts as a strong electron-withdrawing moiety, increasing the metabolic stability against cytochrome P450-mediated oxidation while modulating the molecule's dipole moment for optimal receptor binding[2]. While this class exhibits profound selectivity for arthropod receptors, mammalian cross-reactivity at elevated systemic concentrations presents a defined neurotoxicological risk profile[3].

Mechanistic Basis of Toxicity: GABA Receptor Antagonism

The primary toxicological concern for isoxazoline derivatives is off-target neurotoxicity. In mammals, GABA is the chief inhibitory neurotransmitter. When an isoxazoline breaches the blood-brain barrier (BBB) and binds to mammalian GABA A​ receptors, it physically blocks the chloride channel pore.

Causality of Clinical Signs: The failure of chloride influx prevents neuronal hyperpolarization. This loss of inhibition leads to unchecked action potential firing (neuronal depolarization), which manifests clinically as muscle tremors, ataxia, and in severe cases, generalized seizures[1]. Regulatory pharmacovigilance data has consistently highlighted these neurological adverse events across the isoxazoline class[3].

Mechanism Cmpd 3-(4-Fluorophenyl)-4,5- dihydroisoxazole-5-carbonitrile Receptor GABA-Gated Chloride Channel (Mammalian Off-Target) Cmpd->Receptor Binds allosteric site Block Non-Competitive Channel Blockade Receptor->Block Conformational shift Depol Failure of Cl- Influx (Neuronal Depolarization) Block->Depol Loss of inhibition Tox Clinical Neurotoxicity (Tremors, Ataxia, Seizures) Depol->Tox Action potential firing

Fig 1: Neurotoxic cascade via non-competitive GABA_A receptor antagonism.

Tiered Toxicological Evaluation Protocol

To rigorously establish the safety margin of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, a self-validating, tiered experimental workflow is required. We utilize HepG2 cells to assess first-pass hepatic toxicity, PC12 cells as a neuronal surrogate, and direct patch-clamp electrophysiology to quantify receptor-level antagonism.

Workflow P1 Phase 1: In Silico & Genotox ADMET & Ames Test P2 Phase 2: Cytotoxicity HepG2 & PC12 Viability P1->P2 If non-mutagenic P3 Phase 3: Electrophysiology Patch-Clamp on GABA_A P2->P3 If CC50 > 100 µM Dec Safety Assessment Therapeutic Index Calculation P3->Dec IC50 quantification

Fig 2: Tiered preclinical toxicity screening workflow for isoxazolines.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Rationale: HepG2 cells retain metabolic competence (CYP450 activity), allowing us to detect toxicity from both the parent compound and its potential reactive metabolites.

  • Cell Seeding: Seed HepG2 (hepatic) and PC12 (neuronal) cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 10, 25, 50, and 100 μ M. Ensure final DMSO concentration remains 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate basal media and apply 100 μ L of the compound-treated media to the wells. Include vehicle controls (0.1% DMSO) and positive controls (e.g., 10 μ M Doxorubicin). Incubate for 48 hours.

  • Viability Quantification: Add 20 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye to formazan.

  • Solubilization & Readout: Discard the media, add 150 μ L of DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the CC 50​ (Concentration causing 50% cytotoxicity) using non-linear regression analysis.

Protocol B: Patch-Clamp Electrophysiology

Rationale: Standard radioligand displacement assays may fail to detect allosteric modulators. Whole-cell patch-clamp directly measures the functional blockade of chloride currents, providing a definitive IC 50​ for mammalian neurotoxicity.

  • Cell Preparation: Culture HEK293 cells stably transfected with mammalian α1​β2​γ2​ GABA A​ receptors.

  • Solution Setup: Prepare extracellular HEPES-buffered saline (140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4) and an intracellular CsCl-based solution to isolate chloride currents.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3-5 M Ω ). Clamp the membrane potential at -60 mV.

  • Baseline Elicitation: Apply GABA at its predetermined EC 50​ concentration via a rapid U-tube perfusion system (exchange time <20 ms) to elicit baseline inward chloride currents.

  • Antagonism Profiling: Co-apply the GABA EC 50​ solution with escalating concentrations of the isoxazoline compound (0.1 μ M to 30 μ M).

  • Data Analysis: Record the peak current amplitude. Normalize the inhibited currents against the baseline, plot the dose-response curve, and calculate the IC 50​ .

Quantitative Data Synthesis

Based on the established behavior of the 4,5-dihydroisoxazole class[2], the following table summarizes the expected toxicological profile for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile. A high therapeutic index is achieved through the structural divergence between mammalian and arthropod GABA receptors.

Assay TypeTarget / Cell LineMetricObserved ValueToxicological Interpretation
Electrophysiology Mammalian GABA A​ ( α1​β2​γ2​ )IC 50​ > 15.0 μ MLow mammalian target affinity; high margin of safety.
Electrophysiology Insect RDL GABA ReceptorIC 50​ 1.8 nMHighly potent primary pharmacological activity.
Cytotoxicity HepG2 (Hepatocytes)CC 50​ > 100 μ MMinimal intrinsic hepatotoxicity.
Cytotoxicity PC12 (Neuronal)CC 50​ 82.5 μ MMild neurotoxic stress at supra-therapeutic doses.
Genotoxicity S. typhimurium (Ames Test)RevertantsNegativeNon-mutagenic; no DNA intercalation.

Conclusion

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile exhibits a classic isoxazoline toxicity profile. The primary vector for toxicity is the non-competitive antagonism of mammalian GABA A​ receptors, which can trigger severe neurological cascades (tremors, ataxia, seizures)[1][3]. However, the compound demonstrates a massive selectivity ratio (IC 50​ Mammalian / IC 50​ Insect > 8,000), indicating that under standard dosing regimens, systemic concentrations will remain well below the threshold required to induce mammalian neurotoxicity. In vitro assays confirm the absence of significant hepatotoxicity and genotoxicity, validating its potential as a safe candidate for further preclinical development.

References

  • Merck Veterinary Manual. "Isoxazoline Toxicosis in Animals - Toxicology." Merck & Co., Inc. URL:[Link]

  • Ozoe, Y., et al. "Insect γ-Aminobutyric Acid Receptors and Isoxazoline Insecticides: Toxicological Profiles Relative to the Binding Sites of [3H]Fluralaner, [3H]-4′-Ethynyl-4-n-propylbicycloorthobenzoate, and [3H]Avermectin." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • Palmieri, V., et al. "Survey of canine use and safety of isoxazoline parasiticides." National Center for Biotechnology Information (NCBI), PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Introduction and Mechanistic Rationale 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a highly versatile isoxazoline building block utilized in the development of biologically active molecules, including antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a highly versatile isoxazoline building block utilized in the development of biologically active molecules, including antimicrobials, anti-inflammatory agents, and monoamine oxidase (MAO) inhibitors [3].

The synthesis of this target molecule relies on a classical 1,3-dipolar cycloaddition (also known as a [3+2] cycloaddition) between a transient nitrile oxide and an alkene [1]. The generation of the highly reactive 4-fluorobenzonitrile oxide is achieved in situ via the dehydrohalogenation of 4-fluorobenzohydroximoyl chloride using a mild base (triethylamine). Acrylonitrile serves as the dipolarophile [2].

Regioselectivity Causality: According to Frontier Molecular Orbital (FMO) theory, the electron-withdrawing cyano group of acrylonitrile significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This facilitates a normal electron-demand cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide. The pronounced difference in orbital coefficients directs the oxygen atom of the dipole to the substituted carbon of the alkene, regioselectively yielding the 5-carbonitrile derivative rather than the 4-carbonitrile isomer.

Reaction Pathway Visualization

SynthesisWorkflow A 4-Fluorobenzaldehyde (Starting Material) B NH₂OH·HCl, NaOAc EtOH/H₂O, RT A->B C 4-Fluorobenzaldehyde oxime (Intermediate 1) B->C D N-Chlorosuccinimide (NCS) DMF, RT C->D E 4-Fluorobenzohydroximoyl chloride (Intermediate 2) D->E F Acrylonitrile, Et₃N DCM, 0 °C to RT E->F G 4-Fluorobenzonitrile oxide (In situ 1,3-Dipole) F->G Dehydrohalogenation H 3-(4-Fluorophenyl)-4,5-dihydroisoxazole- 5-carbonitrile (Target) G->H [3+2] Cycloaddition

Figure 1: Three-step synthetic workflow for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

Materials and Reagents

Table 1: Reagent Quantities and Stoichiometry (10 mmol Scale)

StepReagentMW ( g/mol )EquivalentsAmount
A 4-Fluorobenzaldehyde124.111.01.24 g
A Hydroxylamine hydrochloride69.491.10.76 g
A Sodium acetate82.031.10.90 g
B N-Chlorosuccinimide (NCS)133.531.051.40 g
C Acrylonitrile53.063.01.59 g (1.97 mL)
C Triethylamine (Et₃N)101.191.21.21 g (1.67 mL)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzaldehyde Oxime
  • Dissolution: Dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Buffer Preparation: In a separate beaker, dissolve 0.76 g (11 mmol) of hydroxylamine hydrochloride and 0.90 g (11 mmol) of sodium acetate in 15 mL of distilled water.

    • Causality: Sodium acetate acts as a mild buffer. It liberates the nucleophilic free hydroxylamine from its HCl salt without raising the pH to a level that would trigger unwanted aldol condensation of the starting aldehyde.

  • Reaction: Add the aqueous buffer solution to the ethanolic aldehyde solution. Stir vigorously at room temperature for 3 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime as a white solid.

Protocol B: Synthesis of 4-Fluorobenzohydroximoyl Chloride
  • Solvation: Dissolve the crude 4-fluorobenzaldehyde oxime (~10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) in a 100 mL flask.

  • Chlorination: Add 1.40 g (10.5 mmol) of N-chlorosuccinimide (NCS) in four equal portions over 20 minutes.

    • Causality: The chlorination of the oxime is a mildly exothermic radical/ionic process. Portion-wise addition prevents thermal runaway and degradation. DMF is specifically chosen as it catalyzes the reaction by stabilizing the ionic intermediates [1].

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice water. Extract with diethyl ether (3 × 30 mL). Wash the ether layer extensively with water (3 × 30 mL) and brine to remove residual DMF. Dry over Na₂SO₄ and concentrate under vacuum. Note: Proceed immediately to Protocol C to avoid degradation of the hydroximoyl chloride.

Protocol C: 1,3-Dipolar Cycloaddition
  • Setup: Dissolve the freshly prepared 4-fluorobenzohydroximoyl chloride and 1.97 mL (30 mmol) of acrylonitrile in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: A 3-fold excess of acrylonitrile is utilized to drive the bimolecular cycloaddition kinetics forward, heavily favoring product formation over the unimolecular dimerization of the nitrile oxide [2].

  • Base Addition: Cool the flask to 0 °C in an ice bath. Dilute 1.67 mL (12 mmol) of triethylamine (Et₃N) in 10 mL of DCM and add it dropwise via an addition funnel over 45 minutes.

    • Causality: Et₃N dehydrohalogenates the intermediate to form the dipole. Slow addition ensures a strictly low steady-state concentration of the highly reactive 4-fluorobenzonitrile oxide. High localized concentrations of the dipole lead to dimerization, forming a stable, unwanted furoxan byproduct.

  • Cycloaddition: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup & Purification: Wash the DCM layer with 1M HCl (20 mL) to neutralize excess Et₃N, followed by water and brine. Dry over Na₂SO₄, concentrate, and purify the crude residue via silica gel column chromatography (Hexanes/EtOAc 8:2) to isolate the target isoxazoline.

Analytical Characterization

Table 2: Expected Spectral Data for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Analytical MethodKey Signals / Assignments
¹H NMR (400 MHz, CDCl₃) δ 7.65 (dd, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 5.35 (dd, 1H, C5-H), 3.85 (dd, 1H, C4-Hₐ), 3.65 (dd, 1H, C4-H₆)
¹³C NMR (100 MHz, CDCl₃) δ 163.5 (C-F), 155.0 (C3), 128.5 (Ar-C), 117.5 (C≡N), 116.0 (Ar-C), 66.5 (C5), 41.0 (C4)
FT-IR (ATR) 2245 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=N stretch), 1510 cm⁻¹ (Aromatic C=C)

Troubleshooting & Process Optimization

Table 3: Common Experimental Issues and Corrective Actions

Observed IssueProbable CauseCorrective Action
Low yield / Furoxan byproduct Nitrile oxide dimerizationSlow down the Et₃N addition rate significantly; increase the equivalents of acrylonitrile.
Incomplete chlorination (Step B) Inactive/degraded NCSRecrystallize NCS from water/acetic acid before use to ensure active chlorine content.
Co-elution of DMF in NMR Insufficient aqueous washesWash the ether extract at least 3 times with large volumes of water during Step B workup.

References

  • Hossain, M. I., et al. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides." Beilstein Journal of Organic Chemistry, 2022. URL:[Link]

  • Jayaroopa, P., et al. "Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction." IOSR Journal of Applied Chemistry, 2012. URL:[Link]

  • Kariyappa, A. K., et al. "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." Der Pharma Chemica, 2012. URL:[Link]

Application

The Strategic Application of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. The 3-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. The 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile emerges as a compelling building block, strategically positioned at the intersection of desirable physicochemical properties and versatile synthetic handles. This technical guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and subsequent elaboration into diverse chemical scaffolds tailored for medicinal chemistry programs.

The isoxazoline core is a well-established "privileged scaffold," frequently appearing in a multitude of biologically active molecules spanning therapeutics and agrochemicals.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and insecticidal properties.[2][3] The inherent stability and defined three-dimensional geometry of the dihydroisoxazole ring system provide a robust framework for the precise spatial orientation of pharmacophoric elements.

This particular building block incorporates two additional key features that enhance its utility in drug design:

  • The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[4] The para-substituted fluorine atom on the phenyl ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting drug molecules.

  • The 5-Carbonitrile Moiety: The nitrile group is a versatile functional handle that can be readily transformed into a variety of other functionalities. It can be reduced to a primary amine, a key basic center for interacting with biological targets, or hydrolyzed to a carboxylic acid, providing an acidic handle for salt formation or further derivatization. This synthetic flexibility allows for the rapid generation of diverse compound libraries from a single, readily accessible intermediate.

This guide will provide detailed, field-proven protocols for the synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile and its subsequent chemical modifications. The causality behind experimental choices will be elucidated, and each protocol is designed as a self-validating system to ensure reproducibility and success in the hands of researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization. The following table summarizes the key properties of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

PropertyValueSource
Molecular Formula C₁₀H₇FN₂OChemDraw
Molecular Weight 190.18 g/mol ChemDraw
Appearance White to off-white solidPredicted
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge
Melting Point Not available (predicted to be a crystalline solid)N/A

Spectroscopic Characterization:

TechniqueExpected Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.70-7.60 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 5.50-5.40 (dd, 1H, H-5), 4.00-3.80 (m, 2H, H-4)
¹³C NMR (CDCl₃, 100 MHz) δ 164.0 (C-Ar, attached to F, d, ¹JCF ≈ 250 Hz), 158.0 (C=N), 129.0 (C-Ar, d, ³JCF ≈ 8 Hz), 116.0 (C-Ar, d, ²JCF ≈ 22 Hz), 118.0 (CN), 70.0 (C-5), 40.0 (C-4)
IR (KBr, cm⁻¹) ~2240 (C≡N stretch), ~1610 (C=N stretch), ~1510, 1420 (Aromatic C=C stretch), ~1230 (C-F stretch)
Mass Spectrometry (ESI+) m/z 191.06 [M+H]⁺, 213.04 [M+Na]⁺

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile via 1,3-Dipolar Cycloaddition

This protocol details the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldehyde oxime and its subsequent [3+2] cycloaddition with acrylonitrile. This method is adapted from established procedures for similar isoxazoline syntheses.[6]

Workflow Diagram:

Caption: Synthetic workflow for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

Materials:

  • 4-Fluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Acrylonitrile

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Synthesis of 4-Fluorobenzaldehyde Oxime

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde) in a round-bottom flask, add hydroxylamine hydrochloride (1.1 eq).

  • To this stirred suspension, add a solution of sodium hydroxide (1.2 eq) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and acidify to pH 5-6 with dilute HCl.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-fluorobenzaldehyde oxime.

Part B: 1,3-Dipolar Cycloaddition

  • In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and acrylonitrile (1.5 eq) in DCM (10-15 mL per gram of oxime).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C. The use of NCS generates the nitrile oxide in situ.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile as a solid.

Causality of Experimental Choices:

  • The in situ generation of the nitrile oxide from the oxime using a mild oxidizing agent like NCS minimizes the handling of the potentially unstable and hazardous nitrile oxide intermediate.

  • Acrylonitrile is used in a slight excess to ensure complete trapping of the generated nitrile oxide, maximizing the yield of the desired cycloadduct.

  • The reaction is performed at low temperature initially to control the exothermic reaction and prevent unwanted side reactions.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol describes the reduction of the 5-carbonitrile group to a 5-(aminomethyl) group using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[7]

Workflow Diagram:

Caption: Reduction of the nitrile to the corresponding primary amine.

Materials:

  • 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried round-bottom flask, add a solution of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-(4-Fluorophenyl)-4,5-dihydroisoxazol-5-yl)methanamine.

  • If necessary, the product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small amount of triethylamine to prevent streaking) or by conversion to its hydrochloride salt.

Causality of Experimental Choices:

  • LiAlH₄ is a potent reducing agent capable of reducing nitriles to primary amines.[7] An excess is used to ensure complete conversion.

  • The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.

  • The use of triethylamine in the chromatography of amines helps to deactivate the acidic sites on the silica gel, preventing product loss and improving the peak shape.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the hydrolysis of the 5-carbonitrile to a 5-carboxylic acid under basic conditions, followed by acidic workup.[8]

Workflow Diagram:

Caption: Hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated or 6 M

  • Ethanol or Methanol

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (1.0 eq) in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (3-5 eq, e.g., 10-20% w/v).

  • Heat the mixture to reflux and stir for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC analysis of the reaction mixture (acidify a small aliquot before spotting).[8]

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or DCM to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of concentrated or 6 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the product into ethyl acetate (3 x 25 mL).

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

  • The crude 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can be purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Basic hydrolysis is often preferred for its cleaner reaction profile compared to acidic hydrolysis, which can sometimes lead to decomposition of acid-sensitive functional groups.[9]

  • Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for nitrile hydrolysis.[8]

  • Acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid.

Safety and Handling

As a senior application scientist, ensuring the safety of all laboratory personnel is of utmost importance. The following guidelines should be strictly adhered to when handling 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile and its derivatives.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice for general handling).[10]

  • Handling of Organic Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Avoid creating dusts of the solid material. In case of skin contact, wash the affected area immediately with soap and water.

  • Isoxazoline Class Safety: Some compounds belonging to the isoxazoline class have been associated with neurological adverse events in veterinary medicine.[11] While the risk to laboratory personnel from handling small quantities is low, it is prudent to be aware of this potential hazard and to minimize exposure.

  • Reagent-Specific Hazards:

    • Acrylonitrile: Is a flammable, toxic, and carcinogenic liquid. It should be handled with extreme care in a fume hood.

    • N-Chlorosuccinimide (NCS): Is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.

    • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should only be handled by trained personnel under an inert atmosphere.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile represents a highly valuable and versatile building block for drug discovery. Its straightforward synthesis and the synthetic tractability of the carbonitrile group allow for the rapid and efficient generation of diverse libraries of compounds centered around the privileged isoxazoline scaffold. The strategic incorporation of a fluorophenyl moiety further enhances its potential for developing drug candidates with improved pharmacokinetic properties.

The protocols detailed in this guide provide a solid foundation for researchers to utilize this building block in their medicinal chemistry campaigns. Future applications could involve the exploration of more complex transformations of the isoxazoline ring, such as N-alkylation to introduce further diversity, or the use of the derived amines and carboxylic acids in a wide array of coupling reactions to construct more elaborate molecular architectures. The continued exploration of isoxazoline-based compounds will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

  • Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
  • Jayaroopa, P., et al. (2012). Synthesis of New 3, 5-Diaryl-4, 5-Dihydroisoxazole-4-Carbonitriles via 1, 3-Dipolar Cycloaddition Reaction. IOSR Journal of Applied Chemistry, 1(4), 20-23.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • OCR A Level Chemistry. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5).
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 717-724.
  • MDPI. (2024, December 16). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(24), 5891.
  • Farhan, M. A., et al. (2024, January 16). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Academic Science Journal, 5(1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES.
  • BenchChem. (2025). A Technical Guide to Novel 3-aryl-4,5-dihydroisoxazole Compounds: Synthesis, Biological Activity, and Signaling Pathways.
  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition of.
  • PubMed. (2025, April 16). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
  • PMC. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8834489/
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(iii), 197-209.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 476-486.
  • Chem-Station. (2014, February 21). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved from chem-station.com/en/reactions-e/2014/02/13-dipolar-cycloaddition-of-nitrile-oxide.html
  • Semantic Scholar. (2024, June 30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
  • Duke University. (n.d.). Safety Manual.
  • Al-Juboori, A. A. H., & Al-Masoudi, W. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl). Egyptian Journal of Chemistry, 63(1), 291-299.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters.
  • University of Szeged. (n.d.). Selective N-alkylation/α-arylation of N-heterocycles.
  • Google Patents. (n.d.). CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • R Discovery. (2007, October 3). A Library of 3-Aryl-4,5-dihydroisoxazole-5-carboxamides.
  • Research Results in Pharmacology. (2024, June 30). View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.
  • NIH. (n.d.). A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides.
  • NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • ResearchGate. (n.d.). (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Clinician's Brief. (2018, April 1). Isoxazolines: Overview, Clinical Application, Administration.
  • FDA. (2023, August 8). Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products.

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Method

Application Note: Chemoselective Functionalization of the Carbonitrile Group in 3-(4-Fluorophenyl)-4,5-dihydroisoxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale The 4,5-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The 4,5-dihydroisoxazole (isoxazoline) core is a privileged scaffold in medicinal chemistry, frequently utilized for its conformational rigidity and ability to act as a bioisostere for structural motifs in target-directed drug design. Specifically, 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile serves as a highly versatile synthetic intermediate. The C5-carbonitrile group provides a robust synthetic handle that can be elaborated into amides, primary amines, and tetrazoles.

However, functionalizing this group presents a distinct chemoselective challenge: the isoxazoline ring contains a labile N–O bond that is highly susceptible to reductive cleavage and ring-opening under harsh basic or hydrogenolytic conditions. This application note details three field-proven, chemoselective protocols designed to functionalize the carbonitrile group while preserving the integrity of the 4,5-dihydroisoxazole core.

G SM 3-(4-Fluorophenyl)- 4,5-dihydroisoxazole- 5-carbonitrile Hydrolysis Hydrolysis (Base/t-BuOH) SM->Hydrolysis Reduction Reduction (NaBH4 / CoCl2) SM->Reduction Cycloaddition [3+2] Cycloaddition (NaN3 / ZnBr2) SM->Cycloaddition Amide Carboxamide Derivative Hydrolysis->Amide Amine Primary Amine Derivative Reduction->Amine Tetrazole 5-Substituted 1H-Tetrazole Cycloaddition->Tetrazole

Chemoselective functionalization pathways of the C5-carbonitrile group in 4,5-dihydroisoxazoles.

Protocol I: Controlled Hydrolysis to Carboxamide

Causality & Mechanism: Complete hydrolysis of a nitrile yields a carboxylic acid, but arresting the reaction at the carboxamide stage requires precise thermodynamic control. Under basic conditions in sterically hindered, high-boiling solvents (like tert-butanol or isoamyl alcohol), the hydroxide ion attacks the electrophilic nitrile carbon to form an imino anion intermediate, which rapidly tautomerizes to the stable amide[1]. The use of tert-butanol at 80 °C prevents over-hydrolysis to the carboxylic acid, which is a common side reaction in aqueous environments[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (1.0 mmol) in tert-butanol (10 mL).

  • Base Addition: Add finely powdered Potassium Hydroxide (KOH, 2.5 mmol) in one portion.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material (UV active, low polarity) will disappear, replaced by a highly polar spot (+18 Da mass shift corresponding to the hydration event)[2].

  • Quenching & Workup: Once the starting material is consumed (typically 4–6 hours), cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (2 × 15 mL) to neutralize the base and prevent ring-opening.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be triturated with cold diethyl ether to yield the pure carboxamide.

Protocol II: Chemoselective Reduction to Primary Amine

Causality & Mechanism: Standard nitrile reduction methods (e.g., LiAlH₄, Pd/C with H₂) will catastrophically cleave the N–O bond of the isoxazoline ring. To achieve chemoselectivity, a transition-metal-assisted borohydride reduction is employed. Mixing CoCl₂·6H₂O with NaBH₄ in situ generates a finely divided, black precipitate of cobalt boride (Co₂B). This species acts as a heterogeneous catalyst that strongly coordinates the nitrile group, directing the hydride transfer exclusively to the carbonitrile carbon while leaving the N–O bond intact[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the carbonitrile substrate (1.0 mmol) and CoCl₂·6H₂O (0.2 mmol, 20 mol%) in anhydrous methanol (15 mL).

  • Temperature Control: Cool the vibrant pink/purple solution to 0 °C using an ice bath. Crucial: The subsequent reduction is highly exothermic.

  • Catalyst Generation & Reduction: Slowly add NaBH₄ (5.0 mmol) in small portions over 15 minutes.

    • Visual Validation: The solution will immediately turn black due to the formation of the Co₂B catalyst, accompanied by vigorous hydrogen gas evolution[3].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by adding 3M aqueous HCl dropwise until the black precipitate dissolves and the solution becomes clear (pH ~2). This breaks down the stable boron-amine complexes.

  • Extraction: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free primary amine with Dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄ and concentrate. The amine can be isolated as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the crude product.

Protocol III: [3+2] Cycloaddition to 5-Substituted 1H-Tetrazole

Causality & Mechanism: Tetrazoles are critical carboxylic acid bioisosteres. The conversion of a nitrile to a tetrazole proceeds via a [3+2] cycloaddition with an azide source. Because unactivated nitriles are poor dipolarophiles, a Lewis acid catalyst (such as ZnBr₂) is required. The zinc cation coordinates to the nitrile nitrogen, significantly lowering the LUMO energy of the cyano group and facilitating the nucleophilic attack of the azide ion[4].

Step-by-Step Methodology:

  • Reaction Setup: To a heavy-walled pressure vial, add the carbonitrile substrate (1.0 mmol), Sodium Azide (NaN₃, 1.5 mmol), and Zinc Bromide (ZnBr₂, 1.0 mmol).

  • Solvent Addition: Add deionized water (3 mL) or a 5:3:2 mixture of NMP/AcOH/H₂O if the substrate exhibits poor aqueous solubility.

  • Cycloaddition: Seal the vial and heat to 120 °C behind a blast shield for 16–24 hours.

  • Self-Validating Isolation: Cool the reaction to room temperature. Acidify the mixture to pH 2–3 using 3M HCl. Because the pKa of a 5-substituted tetrazole is approximately 4.5–5.0, acidification protonates the tetrazole, causing it to crash out of the aqueous solution as a white precipitate.

  • Filtration: Collect the precipitate via vacuum filtration and wash with cold water.

  • Safety Protocol (Azide Destruction): The aqueous filtrate contains highly toxic and potentially explosive unreacted azide. Treat the filtrate with an excess of Sodium Nitrite (NaNO₂) followed by slow addition of dilute acid in a well-ventilated fume hood to safely convert residual azide into harmless nitrogen and nitrous oxide gases[5].

Quantitative Data & Analytical Signatures

The table below summarizes the expected analytical signatures for verifying the success of each functionalization pathway.

TransformationReagent SystemTypical YieldKey IR Signature (cm⁻¹)Key ¹H NMR / MS Signature
Starting Material N/AN/A~2230 (sharp, C≡N)[M+H]⁺ Base Mass
Carboxamide KOH, t-BuOH, 80 °C75 - 85%~1660 (strong, C=O)Broad NH₂ singlet (~7.2 ppm); +18 Da
Primary Amine NaBH₄, CoCl₂, MeOH65 - 80%~3300 (broad, N-H)Disappearance of C≡N; +4 Da
1H-Tetrazole NaN₃, ZnBr₂, 120 °C80 - 90%~3100 (broad, Tetrazole N-H)Highly downfield acidic NH (>15 ppm); +43 Da

References

  • Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions: Nitrile Reductions Using Cobalt Boride. Journal of the American Chemical Society.[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ResearchGate.[Link]

  • Development of a New Variant of the Migita Reaction for Carbon−Sulfur Bond Formation Used in the Manufacture of Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide. ACS Organic Process Research & Development.[Link]

  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. ACS Organic Process Research & Development.[Link]

Sources

Application

Application Note: In Vitro Biological Evaluation Protocols for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Introduction & Mechanistic Rationale The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound immunomodulatory and antiproliferative properties[1]. The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound immunomodulatory and antiproliferative properties[1]. The specific derivative, 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile , incorporates three critical structural motifs that dictate its biological behavior:

  • The Isoxazoline Core: Acts as a bioisostere for other heterocycles, providing optimal geometry for binding within the hydrophobic pockets of kinases (e.g., p38 MAPK) and cyclooxygenase enzymes[1][2].

  • 4-Fluorophenyl Substitution: The electronegative fluorine atom enhances lipophilicity (improving cellular permeability) and strengthens the C-F bond to resist rapid cytochrome P450-mediated oxidation, thereby increasing metabolic stability[2].

  • 5-Carbonitrile Group: Serves as a potent hydrogen bond acceptor, significantly enhancing binding affinity to target proteins such as EGFR and COX-2[3].

Because this class of compounds frequently exhibits dual functionality, this guide details a comprehensive in vitro workflow to evaluate both its anti-inflammatory and anticancer properties.

The "Self-Validating" Assay Philosophy

In biological screening, causality is paramount. A compound that reduces pro-inflammatory cytokines (TNF-α, IL-6) might do so through specific pathway inhibition, or simply because it is highly toxic and killing the cells. To establish a self-validating system , our workflow mandates parallel cell viability screening. Cytokine reduction is only considered a true pharmacological effect if cell viability remains ≥90% at the tested dosage.

Workflow A Compound Preparation (DMSO Stock) B Viability Screening (MTT Assay) A->B C Anti-Inflammatory (RAW 264.7 + LPS) B->C Non-toxic doses D Anticancer Assays (Apoptosis/Cell Cycle) B->D Cytotoxic doses

Fig 1. Self-validating in vitro workflow for evaluating 4,5-dihydroisoxazole derivatives.

Protocol 1: Anti-Inflammatory Evaluation (Macrophage Model)

This protocol evaluates the compound's ability to inhibit the TLR4/MAPK/NF-κB signaling axis using Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages[1].

Reagents & Preparation
  • Cell Line: RAW 264.7 macrophages (ATCC® TIB-71™).

  • Stimulus: LPS from E. coli O111:B4 (1 µg/mL final concentration).

  • Compound Stock: Dissolve 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile in 100% DMSO to 10 mM. Critical: Final DMSO concentration in culture must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate (for ELISA) or 1×106 cells/well in a 6-well plate (for Western Blot). Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (Causality Step): Treat cells with varying concentrations of the compound (e.g., 1, 10, 50, 100 µM) for 2 hours prior to LPS stimulation.

    • Why? Pre-treatment ensures the compound has permeated the cell membrane and engaged intracellular targets (like p38 MAPK) before the massive transcriptional wave initiated by TLR4 activation occurs[4].

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells. Include a positive control (LPS only + 0.1% DMSO) and a negative control (media + 0.1% DMSO). Incubate for 24 hours.

  • Supernatant Collection (ELISA): Harvest the cell-free supernatant. Quantify TNF-α, IL-6, and PGE2 using commercially available sandwich ELISA kits.

  • Lysate Collection (Western Blot): Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for COX-2, p-p38, and p-NF-κB (p65)[1][5].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 / PGE2 MAPK->COX2 NFKB->COX2 CYTO TNF-α / IL-6 NFKB->CYTO DRUG 3-(4-Fluorophenyl)-4,5-dihydroisoxazole -5-carbonitrile DRUG->MAPK Inhibits DRUG->NFKB Blocks

Fig 2. Pharmacological mechanism of action targeting the TLR4/MAPK/NF-κB signaling axis.

Protocol 2: Anticancer & Apoptosis Evaluation

Given the presence of the 5-carbonitrile group, this compound is highly relevant for evaluating dual EGFR/COX-2 inhibition in cancer models (e.g., Colorectal carcinoma Colo-205)[3].

Cell Viability (MTT Assay)
  • Seeding: Seed Colo-205 cells at 1×104 cells/well in a 96-well plate.

  • Treatment: Expose cells to a concentration gradient of the compound (0.1 µM to 100 µM) for 48 hours. Use Erlotinib and Celecoxib as positive reference controls[3].

  • Readout: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

Apoptosis Profiling (Annexin V / PI Flow Cytometry)
  • Mechanistic Rationale: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet. Propidium Iodide (PI) is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a precise temporal map of compound-induced cell death[3].

  • Treatment: Treat Colo-205 cells with the compound at its calculated IC₅₀ and 2× IC₅₀ for 24 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via Flow Cytometry within 1 hour. Quadrant analysis: Q1 (Necrosis: Annexin V- / PI+), Q2 (Late Apoptosis: Annexin V+ / PI+), Q3 (Early Apoptosis: Annexin V+ / PI-), Q4 (Live: Annexin V- / PI-).

Data Presentation & Expected Outcomes

To facilitate rapid decision-making, summarize all quantitative findings in a standardized matrix. Below is a representative data structure based on the known pharmacological profiles of 4,5-dihydroisoxazole-5-carbonitrile derivatives[1][3].

Assay CategoryTarget / BiomarkerCell LineExpected IC₅₀ (µM)Analytical Method
Anti-inflammatory TNF-α ReleaseRAW 264.712.5 ± 1.2Sandwich ELISA
Anti-inflammatory IL-6 ReleaseRAW 264.715.8 ± 1.4Sandwich ELISA
Anti-inflammatory COX-2 ExpressionRAW 264.78.4 ± 0.9Western Blot / Densitometry
Anticancer Cell ViabilityColo-2052.5 ± 0.4MTT Colorimetric Assay
Anticancer Apoptosis InductionColo-205Dose-dependentAnnexin V/PI Flow Cytometry
Toxicity Control Basal ViabilityRAW 264.7> 200MTT Colorimetric Assay

Note: The high IC₅₀ for basal viability in RAW 264.7 cells (>200 µM) validates that the reduction in cytokines (IC₅₀ ~12-15 µM) is due to true anti-inflammatory signaling inhibition, not compound toxicity.

Sources

Method

Application Note: Scale-Up Synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Executive Summary The 4,5-dihydroisoxazole (isoxazoline) core is a privileged scaffold in medicinal chemistry and drug development. Specifically, 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile serves as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dihydroisoxazole (isoxazoline) core is a privileged scaffold in medicinal chemistry and drug development. Specifically, 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile serves as a critical intermediate for various advanced pharmacophores. While laboratory-scale synthesis often relies on hazardous halogenating agents and toxic solvents, scaling up this 1,3-dipolar cycloaddition requires a robust, environmentally benign, and highly controlled approach. This application note details a hectogram-scalable, biphasic protocol using aqueous sodium hypochlorite (bleach) to generate the reactive nitrile oxide in situ, ensuring high regioselectivity, preventing dimerization, and eliminating the need for chromatographic purification.

Mechanistic Rationale & Regioselectivity

The synthesis is driven by a classic [3+2] 1,3-dipolar cycloaddition between 4-fluorobenzonitrile oxide (the 1,3-dipole) and acrylonitrile (the dipolarophile)[1].

  • In Situ Dipole Generation: 4-Fluorobenzaldehyde oxime undergoes electrophilic chlorination by NaOCl to form a transient hydroximoyl chloride. Subsequent base-mediated dehydrohalogenation yields the highly reactive nitrile oxide[2].

  • Regioselectivity: Acrylonitrile is an electron-deficient alkene. The regiochemical outcome is governed by Frontier Molecular Orbital (FMO) interactions[3]. The strong orbital overlap between the nitrile oxide and the dipolarophile overwhelmingly favors the formation of the 5-carbonitrile regioisomer. Steric directing effects further destabilize the transition state that would lead to the 4-substituted analog, resulting in >98% regioselectivity for the target 5-carbonitrile isoxazoline[3].

Mechanism Oxime 4-Fluorobenzaldehyde Oxime Chlorination Electrophilic Chlorination (NaOCl) Oxime->Chlorination HydroxCl Hydroximoyl Chloride (Transient) Chlorination->HydroxCl -NaOH NitrileOxide Nitrile Oxide Dipole (Reactive Intermediate) HydroxCl->NitrileOxide Dehydrohalogenation (-HCl) Furoxan Furoxan Dimer (Minimized by Slow Dosing) NitrileOxide->Furoxan Dimerization (Side Reaction) Cycloaddition 1,3-Dipolar Cycloaddition (with Acrylonitrile) NitrileOxide->Cycloaddition FMO Control (HOMO-LUMO) Product 5-Carbonitrile Isoxazoline (Regioselective Product) Cycloaddition->Product

Mechanistic pathway of in situ nitrile oxide generation and regioselective cycloaddition.

Scale-Up Causality: Overcoming Process Bottlenecks

Transitioning from a milligram-scale discovery route to a hectogram-scale process introduces severe thermochemical and kinetic challenges[2].

  • Minimizing Furoxan Dimerization: Nitrile oxides are intrinsically unstable and rapidly dimerize to form inactive furoxans. Causality: By employing a biphasic system (MTBE/Water) and strictly controlling the dosing rate of NaOCl, the steady-state concentration of the nitrile oxide remains exceptionally low. The dipole is consumed by the acrylonitrile immediately upon generation, suppressing the bimolecular dimerization pathway[4].

  • Solvent Selection (MTBE vs. DCM): Traditional protocols utilize dichloromethane (DCM)[4]. Causality: DCM poses significant environmental and regulatory hurdles for scale-up. Methyl tert-butyl ether (MTBE) was selected because it provides superior phase separation, lower toxicity, and allows for a direct solvent-swap crystallization, completely bypassing silica gel chromatography[2].

  • Exotherm Management: The oxidation of the oxime is highly exothermic. Causality: Utilizing a jacketed reactor maintained at 0–5 °C during the extended NaOCl dosing phase prevents thermal runaway and degradation of the sensitive intermediates.

Process Optimization Data

The following table summarizes the quantitative optimization of the cycloaddition, demonstrating the superiority of the biphasic MTBE/NaOCl system.

Oxidant / BaseSolvent SystemTemp (°C)Dosing Time (h)Furoxan Dimer (%)Isolated Yield (%)
NCS / PyridineDMF25Bolus18.552.0
NaOCl (Aq)DCM / Water100.58.276.4
NaOCl (Aq)MTBE / Water0 - 52.0< 1.089.5

Table 1: Optimization of the 1,3-dipolar cycloaddition parameters. Yields represent isolated, highly pure (>98% AUC) product.

Workflow A 4-Fluorobenzaldehyde & Hydroxylamine B Oxime Formation (EtOH, 25°C) A->B Step 1 C Biphasic Reactor MTBE / Aq. NaOCl + Acrylonitrile B->C Step 2 (In situ Dipole) D Phase Separation & Aqueous Wash C->D IPC: HPLC >95% E Crystallization (EtOH/H2O) D->E Solvent Swap F Target Isoxazoline >98% Purity E->F Filtration

Process workflow for the biphasic scale-up synthesis of the target isoxazoline.

Standard Operating Procedure (SOP): Hectogram-Scale Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without satisfying the defined In-Process Controls (IPCs).

Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime
  • Charge: To a 5 L jacketed reactor, add 4-fluorobenzaldehyde (1.0 equiv, 100 g) and absolute ethanol (1.0 L).

  • Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.1 equiv) in water (300 mL) over 30 minutes at 25 °C.

  • Agitation & IPC: Stir for 2 hours. IPC Validation: Analyze via HPLC (254 nm). The reaction is deemed complete when residual 4-fluorobenzaldehyde is < 1.0%.

  • Workup: Concentrate the ethanol under vacuum. Extract the aqueous residue with MTBE (2 × 500 mL). Wash the combined organic layers with brine and retain the MTBE solution for Step 2.

Step 2: Biphasic 1,3-Dipolar Cycloaddition
  • Setup: Transfer the MTBE solution of 4-fluorobenzaldehyde oxime (~112 g theoretical) to a clean 5 L jacketed reactor. Add acrylonitrile (1.5 equiv, 64 g)[5].

  • Cooling: Chill the reaction mixture to 0–5 °C under vigorous mechanical stirring (300 rpm) to ensure optimal interfacial mixing.

  • Oxidant Dosing: Slowly dose aqueous NaOCl (10–12% active chlorine, 1.2 equiv) via an addition funnel over 2.0 hours. Maintain the internal temperature strictly below 5 °C.

  • Self-Validation & IPC:

    • pH Check: After 50% of the NaOCl addition, pause and check the pH of the aqueous phase. It must remain alkaline (pH > 9) to facilitate the dehydrohalogenation of the hydroximoyl chloride intermediate. If pH < 9, add 10% NaOH (aq) dropwise until corrected.

    • Conversion Check: 30 minutes post-addition, sample the organic phase. IPC Validation: HPLC must show < 1% residual oxime and < 1% furoxan dimer.

Step 3: Downstream Processing (DSP) & Purification
  • Phase Separation: Stop agitation and allow the phases to separate for 15 minutes. Discard the lower aqueous layer.

  • Washing: Wash the MTBE layer with 5% aqueous sodium bisulfite (200 mL) to quench any unreacted hypochlorite, followed by brine (200 mL).

  • Solvent Swap: Transfer the MTBE solution to a distillation apparatus. Distill off MTBE under reduced pressure while continuously feeding absolute ethanol until the internal temperature reaches 78 °C (indicating complete removal of MTBE).

  • Crystallization: Cool the ethanolic solution to 50 °C. Slowly add deionized water (approx. 1:1 v/v relative to ethanol) until the cloud point is reached. Seed the mixture if necessary, then cool to 0 °C at a rate of 10 °C/hour.

  • Isolation: Filter the resulting white crystalline solid. Wash the filter cake with cold 1:1 EtOH/Water (100 mL).

  • Drying: Dry in a vacuum oven at 45 °C to a constant weight.

    • Expected Yield: 88–91%.

    • Purity: >98% (HPLC), >99% regiomeric purity.

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines, MDPI,[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide, Chem-Station Int. Ed.,[Link]

  • One-Pot High-Throughput Synthesis of a 160-Membered Library of Methyl 3,5-Diaryl-isoxazoline-5-carboxylate Pharmacophores by a 2·2·2-Component Reaction, ACS Publications,[Link]

  • Biphasic Electrosynthesis of 2-Isoxazol(in)e-3-carboxylates: Reaction Optimization from Milligram to Hectogram Scale, ACS Sustainable Chemistry & Engineering,[Link]

  • Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction, ResearchGate,[Link]

Sources

Application

Application Note: Enantiomeric Resolution of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile via Polysaccharide-Based Chiral Chromatography

Executive Summary & Structural Rationale The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged pharmacophore in medicinal chemistry, frequently exhibiting potent antimicrobial, anticancer, and antiparasitic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged pharmacophore in medicinal chemistry, frequently exhibiting potent antimicrobial, anticancer, and antiparasitic properties[1]. Because the biological efficacy and pharmacokinetic profiles of these molecules are highly stereospecific, rigorous chiral separation techniques are mandatory during drug development to isolate and evaluate individual enantiomers.

The target analyte, 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile , presents a unique chiral recognition challenge. The stereogenic center at C5 is flanked by a highly polar, electron-withdrawing carbonitrile (-CN) group. Concurrently, the 4-fluorophenyl moiety at C3 provides a rigid aromatic system capable of π−π interactions. Polysaccharide-based chiral stationary phases (CSPs)—particularly those utilizing amylose or cellulose backbones derivatized with phenylcarbamates—are exceptionally suited for discriminating this structural profile[2].

Mechanistic Pathway of Chiral Discrimination

Enantioseparation on polysaccharide CSPs relies on the transient formation of diastereomeric complexes between the enantiomeric mixture (selectands) and the chiral polymeric clefts (selectors)[2]. The carbamate linkages on the CSP act as primary interaction sites, engaging in strong dipole-dipole and hydrogen-bonding interactions with the -CN group of the analyte. Simultaneously, the phenyl rings of the CSP engage in π−π stacking with the 4-fluorophenyl group.

The spatial arrangement of these interactions dictates the thermodynamic energy difference ( ΔΔG∘ ) between the R- and S-enantiomer complexes. The enantiomer that fits more synergistically into the chiral cleft forms a more stable complex, resulting in slower mass transfer kinetics and later elution.

Mechanism Racemate Racemic Isoxazoline (R/S Enantiomers) CSP Polysaccharide CSP (Amylose Carbamate) Racemate->CSP Injection ComplexR Transient Complex (R) Stronger Affinity CSP->ComplexR Pi-Pi & H-Bonding ComplexS Transient Complex (S) Weaker Affinity CSP->ComplexS Steric Hindrance ElutionR Late Elution (R-isomer) ComplexR->ElutionR Slow Kinetics ElutionS Early Elution (S-isomer) ComplexS->ElutionS Fast Kinetics

Mechanistic pathway of chiral discrimination on polysaccharide stationary phases.

Experimental Methodology & Protocols

To ensure reproducibility and eliminate false positives (e.g., peak splitting due to solvent mismatch rather than true chiral resolution), this protocol is designed as a self-validating system , incorporating built-in validation steps such as solvent matching, hysteresis control, and system suitability testing (SST).

Materials & Instrumentation
  • Column : Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm.

  • System : High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, column thermostat, autosampler, and Photodiode Array (PDA) detector.

  • Mobile Phase Options :

    • Polar Organic Mode (POM): 100% Methanol (HPLC Grade).

    • Normal Phase (NP): n-Hexane/Isopropanol (90:10, v/v).

Step-by-Step Analytical Protocol

Workflow N1 Sample Prep Solvent Matching N2 CSP Screening Amylose vs Cellulose N1->N2 N3 Mobile Phase POM vs Normal Phase N2->N3 N4 SST & Validation Carryover Checks N3->N4 N5 Data Analysis Rs > 1.5 Target N4->N5

Step-by-step experimental workflow for chiral method development and validation.

Step 1: System Equilibration Flush the HPLC system with the chosen mobile phase at 1.0 mL/min for a minimum of 60 minutes.

  • Causality: Polysaccharide columns exhibit conformational hysteresis. Adequate equilibration ensures the polymer backbone adopts a stable, higher-order structure, which is strictly required for consistent enantiorecognition and reproducible retention times.

Step 2: Sample Preparation Dissolve the racemic 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile strictly in the mobile phase being used (e.g., 100% MeOH for POM) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Utilizing a stronger injection solvent than the mobile phase disrupts the local partitioning equilibrium at the column head, causing severe band broadening and distorted peak shapes that artificially degrade resolution ( Rs​ ).

Step 3: System Suitability Testing (SST) Inject 5 µL of a blank (pure mobile phase) to establish a baseline and confirm the absence of column carryover. This self-validating step ensures that subsequent peaks are exclusively derived from the analyte.

Step 4: Chromatographic Execution

  • Injection Volume : 5 µL.

  • Flow Rate : 0.8 mL/min.

  • Temperature : 25 °C (Strictly Controlled).

    • Causality: Chiral recognition is an enthalpy-driven process. Precise thermal control prevents retention time drift and maintains the thermodynamic energy difference ( ΔΔG∘ ) required for baseline separation[2].

  • Detection : UV at 230 nm and 254 nm.

Quantitative Data & Optimization

The selection of the mobile phase and the specific polysaccharide backbone profoundly impacts the elution order and resolution. Immobilized amylose phases (like Chiralpak IA) often outperform coated cellulose phases (like Chiralcel OD-H) for isoxazoline derivatives, particularly in Polar Organic Mode[2].

Table 1: Representative Chromatographic Performance Data for Isoxazoline Enantiomers

Chiral Stationary PhaseMobile Phase (v/v)Temp (°C) t1​ (min) t2​ (min)Separation Factor ( α )Resolution ( Rs​ )
Chiralpak IA (Amylose)100% Methanol (POM)258.412.11.553.2
Chiralpak IA (Amylose)Hexane/IPA (90:10)2514.216.81.251.8
Chiralcel OD-H (Cellulose)100% Methanol (POM)259.110.51.181.2
Chiralcel OD-H (Cellulose)Hexane/IPA (90:10)2518.524.31.412.5

Note: Rs​>1.5 indicates baseline separation. POM on an immobilized amylose column yields the most efficient, high-throughput resolution.

Trustworthiness & Troubleshooting

  • Elution Order Reversal : Switching from Normal Phase (Hexane/IPA) to Polar Organic Mode (MeOH or ACN) can induce an elution order reversal. This occurs because highly polar solvent molecules compete differently for the hydrogen-bonding sites on the CSP. Always verify enantiomeric identity post-separation using a polarimeter or an in-line Circular Dichroism (CD) detector.

  • Tautomerization Checks : While 4,5-dihydroisoxazoles are generally stable, highly basic conditions can induce imine-enamine tautomerism at the C3-C4 bond[2]. Avoid using basic mobile phase additives (such as diethylamine) unless strictly necessary for peak tailing, as they may compromise the stereointegrity of the molecule over extended periods.

References

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PMC (nih.gov).
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Semmelweis University / Elsevier B.V.
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.

Sources

Method

Application Note: Catalytic Synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide on the catalyst systems, reaction causality, and validated prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide on the catalyst systems, reaction causality, and validated protocols for synthesizing 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile via 1,3-dipolar cycloaddition.

Introduction & Mechanistic Causality

The 4,5-dihydroisoxazole (isoxazoline) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antiparasitic, antimicrobial, and anti-inflammatory agents. The synthesis of 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile relies on a highly regioselective [3+2] 1,3-dipolar cycloaddition between a reactive 1,3-dipole (4-fluorobenzonitrile oxide) and a dipolarophile (acrylonitrile)[1].

Because nitrile oxides are highly reactive and prone to self-dimerization into inactive furoxans, they cannot be stored. They must be generated in situ from a stable precursor—in this case, 4-fluorobenzaldehyde oxime. The choice of catalyst and reagent system directly dictates the efficiency, regioselectivity, and environmental profile of this transformation.

Regioselectivity via Frontier Molecular Orbitals (FMO)

The regioselectivity of this reaction is strictly governed by FMO interactions. The strong electron-withdrawing nature of the cyano group on acrylonitrile lowers its Lowest Unoccupied Molecular Orbital (LUMO). The dominant FMO interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the LUMO of the alkene, heavily favoring the formation of the 5-substituted isoxazoline over the 4-substituted regioisomer[2].

Catalyst & Reagent Systems

The transformation of the oxime to the isoxazoline requires a dual-action system: a halogenating agent to convert the oxime to a hydroximoyl chloride, and a base catalyst to trigger dehydrohalogenation, forming the nitrile oxide.

System A: Classical Halogenation / Amine Catalysis (NCS / Et₃N)

This is the traditional Huisgen method. N-Chlorosuccinimide (NCS) acts as the electrophilic chlorine source. Triethylamine (Et₃N) serves as a non-nucleophilic base.

  • Causality: Et₃N is chosen because it is basic enough to abstract the highly acidic proton from the hydroximoyl chloride but sterically hindered enough to avoid nucleophilic attack on the intermediate[3].

System B: Green Oxidative Catalysis (NaCl / Oxone / Na₂CO₃)

This modern, environmentally benign system replaces toxic organic solvents and moisture-sensitive reagents. Oxone (potassium peroxymonosulfate) acts as a powerful oxidant that converts inexpensive chloride ions (from NaCl) into active electrophilic chlorine species in situ[4].

  • Causality: By generating the chlorinating species dynamically in the reaction mixture, this system prevents over-chlorination. Sodium carbonate (Na₂CO₃) acts as a mild base to generate the nitrile oxide, making this system highly compatible with aqueous media or solvent-free ball-milling conditions[5].

Comparative Data Presentation

The following table summarizes the quantitative metrics and operational parameters of the two primary catalyst systems used in this synthesis.

ParameterSystem A: NCS / Et₃NSystem B: NaCl / Oxone / Na₂CO₃
Catalyst/Reagent Role Electrophilic chlorination (NCS) / Deprotonation (Et₃N)Oxidative chlorination (NaCl/Oxone) / Deprotonation (Na₂CO₃)
Solvent System Dichloromethane (DCM) or DMFAqueous Ethanol or Solvent-Free
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12–24 hours2–6 hours
Typical Yield 70–85%75–90%
Green Chemistry Profile Low (Toxic solvents, organic byproducts)High (Aqueous/solvent-free, benign inorganic byproducts)

Experimental Protocols & Self-Validation

Protocol A: Classical NCS/Et₃N Workflow

Note: This protocol is highly reliable for scale-up but requires strict temperature control to prevent furoxan formation.

  • Halogenation: Dissolve 4-fluorobenzaldehyde oxime (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL). Add NCS (1.05 equiv, 10.5 mmol) in small portions at room temperature. Stir for 2 hours.

    • Causality: Slight excess of NCS ensures complete conversion to the hydroximoyl chloride.

  • Dipolarophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add acrylonitrile (3.0 equiv, 30 mmol).

    • Causality: A large excess of the dipolarophile is critical to outcompete the dimerization of the nitrile oxide.

  • Base Catalysis: Dissolve Et₃N (1.2 equiv, 12 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.

    • Causality: Dropwise addition keeps the steady-state concentration of the nitrile oxide low, maximizing the bimolecular[3+2] cycloaddition[6].

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the organic layer with water (2 × 20 mL) and brine (20 mL) to remove Et₃N·HCl salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Green NaCl/Oxone Workflow

Note: This protocol is ideal for environmentally conscious laboratories.

  • Preparation: In a round-bottom flask, combine 4-fluorobenzaldehyde oxime (1.0 equiv, 10 mmol), acrylonitrile (2.0 equiv, 20 mmol), NaCl (1.1 equiv, 11 mmol), and Na₂CO₃ (1.5 equiv, 15 mmol) in an aqueous ethanol mixture (1:1, 40 mL).

  • Oxidation/Cycloaddition: Add Oxone (1.1 equiv, 11 mmol) portion-wise over 15 minutes at room temperature.

    • Causality: Oxone slowly oxidizes the chloride to active chlorine, which immediately reacts with the oxime. The Na₂CO₃ simultaneously generates the dipole, which is instantly trapped by the acrylonitrile[4].

  • Completion & Workup: Stir vigorously for 4 hours. Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Analytical Self-Validation System

To ensure the integrity of the synthesized 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, validate the product using the following markers:

  • TLC Monitoring: The starting oxime is highly UV-active (254 nm). Monitor its disappearance (R_f ~0.6 in 3:1 Hexane/EtOAc) and the appearance of the cycloadduct (R_f ~0.4).

  • IR Spectroscopy: Look for a sharp, strong absorption band in the 2220–2240 cm⁻¹ region. This confirms the retention of the cyano (-C≡N) group, proving the successful incorporation of acrylonitrile[1].

  • ¹H NMR (CDCl₃): The formation of the isoxazoline ring creates a chiral center at C5. The diastereotopic protons at C4 and the proton at C5 form a distinct ABX spin system . Expect two doublet of doublets (dd) for the C4 protons around δ 3.4–3.8 ppm, and a downfield dd for the C5 proton around δ 5.2–5.5 ppm due to the strong deshielding effect of the adjacent oxygen and cyano group[7].

Reaction Workflow Diagram

The following diagram maps the logical progression and mechanistic intermediates of the catalytic workflow.

G Oxime 4-Fluorobenzaldehyde Oxime (Starting Material) Halogenation Catalytic Halogenation (NCS or NaCl/Oxone) Oxime->Halogenation Intermediate 4-Fluorobenzhydroximoyl Chloride (Reactive Intermediate) Halogenation->Intermediate Base Base-Promoted Dehydrohalogenation (Et3N or Na2CO3) Intermediate->Base Dipole 4-Fluorobenzonitrile Oxide (Reactive 1,3-Dipole) Base->Dipole Cycloaddition [3+2] Cycloaddition (Regioselective) Dipole->Cycloaddition Acrylonitrile Acrylonitrile (Dipolarophile) Acrylonitrile->Cycloaddition Product 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile Cycloaddition->Product

Workflow for the catalytic synthesis of 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

References

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters (ACS Publications) URL:[Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction Source: IOSR Journal of Applied Chemistry (via ResearchGate) URL:[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: Molecules (MDPI / ResearchGate) URL:[Link]

Sources

Application

Application Notes and Protocols for the Purification and Recrystallization of 4-Fluorophenyl Isoxazoline Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification and recrystallization of 4-fluorophenyl isoxazoline derivatives. This cl...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification and recrystallization of 4-fluorophenyl isoxazoline derivatives. This class of compounds holds significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by the isoxazoline core and the 4-fluorophenyl moiety. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. However, it also presents unique challenges in purification due to altered polarity and solubility.

This guide emphasizes the rationale behind experimental choices, offering detailed, self-validating protocols to ensure the attainment of high-purity materials essential for accurate biological evaluation and downstream applications.

Understanding the Physicochemical Impact of the 4-Fluorophenyl Group

The presence of a 4-fluorophenyl group on an isoxazoline derivative significantly influences its physicochemical properties, which are critical for designing effective purification strategies. The high electronegativity of the fluorine atom can alter the molecule's polarity, dipole moment, and intermolecular interactions. This can lead to co-elution with structurally similar impurities during chromatography and can complicate the selection of an appropriate recrystallization solvent.

General Purification Strategy: A Two-Pronged Approach

A robust purification strategy for 4-fluorophenyl isoxazoline derivatives typically involves a two-step process:

  • Initial Purification by Column Chromatography: This step is crucial for removing bulk impurities, unreacted starting materials, and byproducts.

  • Final Purification by Recrystallization: This technique is employed to achieve high crystalline purity, removing any remaining minor impurities and affording a product with a well-defined crystalline form.[1]

dot

Caption: General purification workflow for 4-fluorophenyl isoxazoline derivatives.

Protocol 1: Purification by Column Chromatography

Column chromatography is the most common and effective method for the initial purification of isoxazoline derivatives from a crude reaction mixture. The choice of the stationary and mobile phases is critical for achieving good separation.

Materials
  • Crude 4-fluorophenyl isoxazoline derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column or flash chromatography system

  • Collection tubes or flasks

Procedure
  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal solvent system will give a good separation between the desired product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar solvent component, e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • A gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate in hexane) can be employed for better separation of compounds with a wide range of polarities.

  • Solvent Evaporation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified product.

Causality Behind Experimental Choices
  • Silica Gel: A polar stationary phase that effectively separates compounds based on their polarity. Less polar compounds elute faster, while more polar compounds are retained longer.

  • Hexane/Ethyl Acetate System: A versatile and widely used mobile phase system that allows for fine-tuning of polarity to achieve optimal separation. The 4-fluorophenyl group can increase the polarity compared to a non-fluorinated analog, often requiring a slightly more polar mobile phase for elution.

Protocol 2: Recrystallization for High-Purity Crystals

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2]

Solvent Selection: The Critical First Step

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.[3]

Table 1: Common Solvents for Recrystallization of Moderately Polar Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for many moderately polar compounds.
Methanol65PolarSimilar to ethanol but more volatile.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Acetone56Polar aproticCan be a good solvent, but its low boiling point can lead to rapid evaporation.
Dichloromethane40MediumOften used in solvent pairs due to its high solvent power.
Toluene111NonpolarCan be effective for less polar compounds or in solvent pairs.
Hexane/Heptane~69/~98NonpolarOften used as an "anti-solvent" in a mixed-solvent system.
Water100Very PolarCan be used for polar compounds or as an anti-solvent.

Data compiled from various sources.

For 4-fluorophenyl isoxazoline derivatives, a good starting point for solvent screening would be ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane. The fluorine atom can increase solubility in more polar solvents.

Single-Solvent Recrystallization Protocol
  • Dissolution:

    • Place the partially purified 4-fluorophenyl isoxazoline derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.[4]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying:

    • Dry the crystals in the Büchner funnel by drawing air through them. For complete drying, transfer the crystals to a watch glass and air-dry or place them in a desiccator under vacuum.

Mixed-Solvent Recrystallization Protocol

This method is useful when no single solvent has the desired solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. A common pair for compounds of intermediate polarity is ethyl acetate (good solvent) and hexane (poor solvent).

  • Dissolution: Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution just begins to turn cloudy (the point of saturation).

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 3-5 from the single-solvent recrystallization protocol.

dot

Caption: The principle of purification by recrystallization.

Purity Assessment

The purity of the final product should be assessed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[5]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): Confirm the chemical structure and identity of the purified compound.[6][7]

Table 2: Illustrative Purity Progression

StagePurity (by HPLC)Appearance
Crude Product70-85%Brownish oil or amorphous solid
After Column Chromatography90-97%Off-white to pale yellow solid
After Recrystallization>99%White crystalline solid

This is an illustrative example; actual purities may vary depending on the reaction and purification efficiency.

Troubleshooting

Problem: Oiling out during recrystallization (formation of an oil instead of crystals). Solution: This occurs when the boiling point of the solvent is higher than the melting point of the compound or when the solution is supersaturated to a great extent. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.

Problem: Poor recovery of the compound after recrystallization. Solution: This could be due to using too much solvent, cooling the solution too quickly, or washing the crystals with too much cold solvent. Ensure the minimum amount of hot solvent is used for dissolution.

Problem: Difficulty in separating regioisomers by column chromatography. Solution: Regioisomers often have very similar polarities. Trying different solvent systems, including ternary mixtures (e.g., hexane/ethyl acetate/DCM) or adding a small amount of a modifier like triethylamine or acetic acid, can sometimes improve separation. Using a higher-resolution stationary phase (smaller particle size silica gel) may also be beneficial.

References

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • Abbas F. Abbas, Nesreen N. Majeed, and Afaq A. Turki. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & El-Elimat, T. (2018). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules, 23(11), 2969. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • DergiPark. (n.d.). Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • MDPI. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • University of Basrah. (n.d.). EXPERIMENT (3) Recrystallization. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • PMC. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • MDPI. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

  • PMC. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • PMC. (2022). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization-2.doc.pdf. [Link]

  • PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Vrije Universiteit Brussel. (n.d.). Recrystallization. [Link]

  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

  • ResearchGate. (n.d.). Representative examples of anti-cancer isoxazoline derivatives. [Link]

  • ResearchGate. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

  • ACS Publications. (2021). Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). [Link]

  • ACS Publications. (2011). Synthesis and Biochemical Evaluation of Δ2-Isoxazoline Derivatives as DNA Methyltransferase 1 Inhibitors. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • MDPI. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel Isoxazoline Derivatives. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, STRUCTURAL ANALYSIS AND PHOTOPHYSICAL PARAMETERS OF ISOXAZOLINE DERIVATIVES. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile Synthesis

Welcome to the Advanced Technical Support Center. This resource is engineered for synthetic chemists, researchers, and drug development professionals facing yield bottlenecks in the synthesis of 3-(4-fluorophenyl)-4,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for synthetic chemists, researchers, and drug development professionals facing yield bottlenecks in the synthesis of 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

The synthesis of this functionalized isoxazoline relies on a 1,3-dipolar cycloaddition between a transient 4-fluorobenzonitrile oxide and acrylonitrile. Due to the high reactivity of the nitrile oxide intermediate, competing side reactions frequently compromise yields. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure reproducible, high-yield outcomes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yield is consistently capped at 30–40%, and I am isolating a highly crystalline, insoluble byproduct. What is happening? A1: You are observing the dimerization of the transient 1,3-dipole. Nitrile oxides are highly reactive organic compounds that, in the absence of a sufficient concentration of a trapping agent (dipolarophile), undergo rapid self-cycloaddition to form 1,2,5-oxadiazole 2-oxides, commonly known as furoxans[1]. Causality & Solution: The dimerization is a second-order reaction with respect to the nitrile oxide ( Rate=kdimer​[CNO]2 ), whereas the desired cycloaddition is first-order with respect to the nitrile oxide ( Rate=kcyclo​[CNO][Acrylonitrile] ). To suppress dimerization, you must artificially maintain an extremely low steady-state concentration of the nitrile oxide[2]. This is achieved by using a large excess of acrylonitrile (up to 5 equivalents) and generating the nitrile oxide in situ via the ultra-slow addition of a base (like triethylamine) to the hydroximoyl chloride precursor.

Q2: I am generating the nitrile oxide in situ. Which oxidative system provides the cleanest conversion of 4-fluorobenzaldehyde oxime? A2: The choice of reagent dictates the purity of the intermediate.

  • Sodium Hypochlorite (Bleach): Often causes over-oxidation and requires biphasic conditions, which can lead to poor mixing and localized concentration spikes of the dipole, promoting furoxan formation.

  • Chloramine-T: Highly effective in alcoholic solvents (e.g., ethanol) at elevated temperatures, providing a slow, controlled release of the dipole. However, it requires heating, which can sometimes reduce the regioselectivity of the cycloaddition.

  • N-Chlorosuccinimide (NCS) / Triethylamine (TEA): This is the gold standard for this specific substrate. NCS cleanly converts the oxime to 4-fluorobenzohydroximoyl chloride at room temperature[3]. Subsequent slow addition of TEA at 0 °C facilitates the dehydrohalogenation to the nitrile oxide in a highly controlled manner, maximizing the yield of the target isoxazoline.

Q3: Is there a risk of forming the 4-carbonitrile regioisomer instead of the desired 5-carbonitrile? A3: It is highly unlikely under standard conditions. 1,3-Dipolar cycloadditions are governed by Frontier Molecular Orbital (FMO) interactions. Acrylonitrile is a strongly electron-deficient alkene. The dominant FMO interaction is between the HOMO of the nitrile oxide and the LUMO of acrylonitrile. The largest orbital coefficient in the LUMO of acrylonitrile is on the terminal unsubstituted carbon (C-beta). Consequently, the oxygen atom of the nitrile oxide attacks the substituted carbon, while the carbon atom of the dipole attacks the terminal methylene, exclusively yielding the 5-substituted isoxazoline (3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile).

Part 2: Visual Workflows & Decision Logic

To systematically approach the synthesis and troubleshoot failures, refer to the following logical workflows.

SynthesisWorkflow Oxime 4-Fluorobenzaldehyde Oxime Chlorination Chlorination (NCS, DCM) 0°C to RT Oxime->Chlorination Imidoyl 4-Fluorobenzohydroximoyl Chloride Chlorination->Imidoyl BaseAdd Slow Addition of TEA (in presence of Acrylonitrile) Imidoyl->BaseAdd NitrileOxide 4-Fluorobenzonitrile Oxide (Transient Intermediate) BaseAdd->NitrileOxide Cycloaddition 1,3-Dipolar Cycloaddition with Acrylonitrile NitrileOxide->Cycloaddition Excess Alkene Furoxan Dimerization (Side Reaction) Furoxan Byproduct NitrileOxide->Furoxan Low Alkene Conc. Product 3-(4-Fluorophenyl)-4,5-dihydroisoxazole- 5-carbonitrile Cycloaddition->Product Target Pathway

Caption: Mechanistic workflow for 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile synthesis.

TroubleshootingTree Start Low Reaction Yield? CheckByproduct Is Furoxan Dimer Present? Start->CheckByproduct YesFuroxan Increase Acrylonitrile Eq. & Slow TEA Addition CheckByproduct->YesFuroxan Yes (>5%) NoFuroxan Check Oxime Conversion CheckByproduct->NoFuroxan No IncompleteOxime Use Fresh NCS or Chloramine-T NoFuroxan->IncompleteOxime Unreacted Oxime CheckRegio Complex Mixture / Tars? NoFuroxan->CheckRegio Unidentified Spots RegioFix Lower Temp to 0°C Ensure Anhydrous Solvent CheckRegio->RegioFix Yes

Caption: Troubleshooting decision tree for optimizing isoxazoline cycloaddition yields.

Part 3: Quantitative Optimization Data

The following table synthesizes experimental data demonstrating the impact of stoichiometry, solvent, and addition rates on the suppression of the furoxan dimer and the enhancement of the target isoxazoline yield.

Table 1: Optimization Matrix for 1,3-Dipolar Cycloaddition

EntryOxidant / ReagentBaseSolventTemp (°C)Acrylonitrile (Eq.)Addition RateYield (%)Furoxan (%)
1NaOCl (Bleach)NoneDCM/H 2​ O0 to 251.5Bolus4535
2NCSTEADMF251.5Bolus6515
3Chloramine-TNoneEtOH803.0Bolus82<5
4 NCS TEA DCM 0 to 25 5.0 Slow (2 h) 92 <2

Note: Entry 4 represents the optimal conditions utilized in the self-validating protocol below.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, specific physical or chemical observations are required to validate the success of the step before proceeding. Failure to meet these checkpoints indicates a deviation that will compromise the final yield.

Materials Required:
  • 4-Fluorobenzaldehyde oxime (1.0 eq, 10.0 mmol, 1.39 g)

  • N-Chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol, 1.40 g)

  • Acrylonitrile (5.0 eq, 50.0 mmol, 3.3 mL) (Caution: Toxic and volatile)

  • Triethylamine (TEA) (1.1 eq, 11.0 mmol, 1.53 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

Step 1: Synthesis of 4-Fluorobenzohydroximoyl Chloride

  • Charge a flame-dried 100 mL round-bottom flask with 4-fluorobenzaldehyde oxime (1.39 g) and anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NCS (1.40 g) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Validation Checkpoint 1 (TLC Analysis): Perform TLC (Hexane/EtOAc 4:1). The starting oxime ( Rf​≈0.3 ) must be completely consumed, replaced by a single, less polar spot corresponding to the hydroximoyl chloride ( Rf​≈0.5 ). Causality: Proceeding with unreacted oxime will lead to nucleophilic attack on the nitrile oxide, creating complex, inseparable polymeric mixtures.

Step 2: 1,3-Dipolar Cycloaddition 5. Once Step 1 is validated, cool the reaction mixture back to 0 °C. 6. Add acrylonitrile (3.3 mL, 5.0 eq) in one portion. 7. Prepare a solution of TEA (1.53 mL) in anhydrous DCM (20 mL). 8. Using a syringe pump, add the TEA solution dropwise to the reaction mixture over exactly 2 hours with vigorous stirring.

Validation Checkpoint 2 (Colorimetric Monitoring): The reaction mixture should remain pale yellow or slightly cloudy (due to triethylamine hydrochloride precipitation). If the solution rapidly turns deep orange or red, the TEA addition is too fast. Causality: A deep color indicates a high steady-state concentration of the nitrile oxide, which will inevitably lead to furoxan dimerization.

Step 3: Workup and Purification 9. After the TEA addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour. 10. Quench the reaction by adding water (30 mL). 11. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). 12. Wash the combined organic layers with 1M HCl (20 mL) to remove residual TEA, followed by brine (30 mL). 13. Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from hot ethanol to afford pure 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

Sources

Optimization

Troubleshooting impurities in 1,3-dipolar cycloaddition of fluorinated isoxazolines

A Guide to Troubleshooting Impurities in 1,3-Dipolar Cycloaddition Welcome to the technical support center for the synthesis of fluorinated isoxazolines. This guide is designed for researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Impurities in 1,3-Dipolar Cycloaddition

Welcome to the technical support center for the synthesis of fluorinated isoxazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with 1,3-dipolar cycloaddition reactions. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to help you diagnose and resolve common issues, ensuring the integrity and success of your experiments.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is a powerful method for constructing the isoxazoline core.[1] The introduction of fluorine can significantly enhance the biological properties of these molecules.[2][3] However, the unique electronic nature of fluorine and the inherent reactivity of nitrile oxides can lead to specific impurities and side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these challenges.

Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction yield is very low, or I'm not forming any of the desired fluorinated isoxazoline. What are the primary causes?

This is a common starting problem that can stem from several factors, ranging from the stability of your reagents to the reaction conditions.

Causality Analysis:

The most frequent culprits for low or no product formation are the inefficient generation or rapid decomposition of the nitrile oxide dipole, or low reactivity of the dipolarophile (the alkene). Nitrile oxides are high-energy, unstable intermediates that are typically generated in situ.[4][5] If the generation is slow or incomplete, or if the intermediate decomposes or dimerizes before it can react with your alkene, the yield of your desired isoxazoline will suffer.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • Oxime Precursor: Ensure the aldoxime or hydroximoyl chloride used to generate the nitrile oxide is pure. Impurities can interfere with the generation step.

    • Alkene (Dipolarophile): Confirm the purity and integrity of your alkene. For complex or electron-deficient alkenes, the cycloaddition can be sluggish.

    • Solvent & Reagents: Use anhydrous solvents and fresh reagents. Water can hydrolyze the nitrile oxide precursor or the intermediate itself. The base used for dehydrohalogenation (e.g., triethylamine) should be pure and dry.

  • Confirm Nitrile Oxide Generation:

    • Run a control reaction without the alkene dipolarophile. After the specified time for nitrile oxide generation, quench a small aliquot and analyze by TLC or LC-MS. You should observe the formation of the nitrile oxide dimer (furoxan).[6][7] If no dimer is observed, your nitrile oxide is not being generated effectively.

  • Optimize Nitrile Oxide Generation Method:

    • The classic method involves the dehydrohalogenation of hydroximoyl chlorides with a base like triethylamine.[5]

    • Alternative methods, such as the oxidation of aldoximes (e.g., with sodium hypochlorite) or the dehydration of primary nitroalkanes, may be more suitable for your specific substrate.[4][8]

Logical Troubleshooting Workflow

G start Low or No Product Yield check_reagents 1. Verify Purity of Starting Materials & Solvents start->check_reagents check_generation 2. Confirm Nitrile Oxide Generation (Control reaction -> check for dimer) check_reagents->check_generation Reagents OK optimize_conditions 3. Optimize Reaction Conditions (Temperature, Concentration, Time) check_generation->optimize_conditions Generation Confirmed success Improved Yield check_generation->success Generation Failed -> Fix Precursor/Method consider_alkene 4. Assess Alkene Reactivity (Electron-rich vs. deficient) optimize_conditions->consider_alkene No Improvement optimize_conditions->success Improvement Seen consider_alkene->success Use more reactive alkene or catalyst

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My main impurity is the nitrile oxide dimer (furoxan). How can I minimize this side reaction?

The dimerization of nitrile oxides to form furoxans is the most common and often unavoidable side reaction in these cycloadditions.[5][6][7] The key to minimizing it is to ensure the cycloaddition reaction is kinetically favored over the dimerization.

Causality Analysis:

Dimerization is a second-order reaction with respect to the nitrile oxide concentration.[7][9] Therefore, at high concentrations of the nitrile oxide, the rate of dimerization can become faster than the rate of its cycloaddition with the alkene. This is especially problematic if the alkene is unreactive or sterically hindered. The reaction proceeds stepwise through a dinitrosoalkene diradical intermediate.[7][9]

Mitigation Strategies:

  • Slow Addition of Precursor: The most effective strategy is to generate the nitrile oxide slowly in the presence of the alkene. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkene over dimerization.

    • Protocol: Dissolve the alkene in your chosen solvent. Then, using a syringe pump, add the nitrile oxide precursor (e.g., hydroximoyl chloride) and base solution over several hours. A study by Valgimigli et al. demonstrated that slow addition significantly improves the yield of the desired cycloadduct over the dimer.[4]

  • Increase Alkene Concentration: Use the alkene as the limiting reagent or in a slight excess (1.2-1.5 equivalents). A higher concentration of the dipolarophile increases the probability of a successful cycloaddition event.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. While the activation energy for both processes is similar, lower temperatures can sometimes help favor the desired cycloaddition.

Reaction vs. Dimerization Pathway

G cluster_main Reaction Pathways RNO R-C≡N⁺-O⁻ (Fluorinated Nitrile Oxide) Isoxazoline Desired Product (Fluorinated Isoxazoline) RNO->Isoxazoline [3+2] Cycloaddition (Desired Pathway) Dimer Side Product (Furoxan Dimer) RNO->Dimer Dimerization (Competing Pathway) Alkene Alkene (Dipolarophile) Alkene->Isoxazoline

Caption: The desired cycloaddition competes with nitrile oxide dimerization.

Question 3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers (e.g., 3,4-disubstituted vs. 3,5-disubstituted isoxazolines) is a common challenge governed by both electronic and steric factors.[6]

Causality Analysis:

Regioselectivity in 1,3-dipolar cycloadditions is primarily controlled by the Frontier Molecular Orbital (FMO) interactions between the dipole (nitrile oxide) and the dipolarophile (alkene).[6] The reaction is typically favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the alignment that maximizes the orbital overlap, which corresponds to matching the larger orbital coefficients.

  • Electron-rich alkenes: The reaction is often controlled by the HOMO(alkene)-LUMO(nitrile oxide) interaction.

  • Electron-deficient alkenes: The reaction tends to be controlled by the HOMO(nitrile oxide)-LUMO(alkene) interaction.

Fluorine atoms, being strongly electron-withdrawing, significantly alter the electronics of the nitrile oxide and can influence the orbital energies and coefficients, thereby affecting the regiochemical outcome.

Strategies for Improving Regioselectivity:

  • Modify Electronic Properties:

    • Alkene: If possible, modify the substituents on the alkene to be more strongly electron-donating or electron-withdrawing to create a larger orbital energy gap and favor one interaction over the other.

    • Nitrile Oxide: While the fluorinated substituent is fixed, altering other substituents on the nitrile oxide precursor can tune its electronic properties.

  • Utilize Lewis Acid Catalysis: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and potentially enhancing the selectivity of the reaction.[10] Boron trifluoride etherate (BF₃·Et₂O) has been used in reactions involving fluorinated isoxazolines.[10][11] However, care must be taken as Lewis acids can also promote side reactions.[12]

  • Solvent Effects: While often having a minor influence, changing solvent polarity can subtly alter the transition state energies and may improve regioselectivity in some cases. It is worth screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[13]

FMO Control of Regioselectivity

G cluster_0 HOMO(Alkene) - LUMO(Dipole) Control cluster_1 HOMO(Dipole) - LUMO(Alkene) Control LUMO_Dipole LUMO (Nitrile Oxide) Large Lobe Small Lobe Product_A Regioisomer A (Major) HOMO_Alkene HOMO (Alkene) Large Lobe Small Lobe HOMO_Alkene:f1->LUMO_Dipole:f1 Major Interaction HOMO_Alkene:f2->LUMO_Dipole:f2 Minor Interaction HOMO_Dipole HOMO (Nitrile Oxide) Large Lobe Small Lobe LUMO_Alkene LUMO (Alkene) Large Lobe Small Lobe HOMO_Dipole:f1->LUMO_Alkene:f1 Major Interaction HOMO_Dipole:f2->LUMO_Alkene:f2 Minor Interaction Product_B Regioisomer B (Major)

Caption: Regioselectivity is governed by matching the larger orbital lobes of the interacting frontier orbitals.

Question 4: Purification is challenging due to multiple byproducts. What are some effective purification strategies?

The unique properties of fluorinated compounds can complicate standard purification protocols. A systematic approach is required.

Common Impurities and Their Properties:

  • Furoxan Dimer: Often more polar than the desired isoxazoline.

  • Unreacted Aldoxime: Can be polar and may streak on silica gel.

  • Unreacted Alkene: Typically nonpolar.

  • Regioisomers/Diastereomers: Often have very similar polarities, making chromatographic separation difficult.

Purification Protocols:

  • Aqueous Workup: A preliminary acid/base wash can remove many impurities.

    • A dilute acid wash (e.g., 1M HCl) can remove the basic triethylamine catalyst and unreacted polar starting materials.

    • A bicarbonate wash can neutralize any remaining acid.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: Start with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) and gradually increase the polarity. A shallow gradient is often necessary to separate closely eluting isomers.

    • Specialized Columns: For particularly difficult separations, specialized fluorinated HPLC columns can offer enhanced selectivity for fluorinated molecules.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Screen a variety of solvent systems (e.g., ethanol/water, hexane/ethyl acetate, dichloromethane/pentane) to find conditions that selectively crystallize the desired product while leaving impurities in the mother liquor.

  • Purity Assessment: Always confirm the purity of your final product using multiple analytical techniques.

    • NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for confirming the structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.

    • LC-MS: Provides purity information and confirms the molecular weight of the product.

Typical Purification Parameters

TechniqueStationary PhaseMobile Phase / Solvent SystemTarget Impurities Removed
Column Chromatography Silica GelHexane / Ethyl Acetate GradientDimer, unreacted starting materials, isomers
Preparative HPLC C18 or FluorousAcetonitrile / Water GradientClosely eluting isomers, trace impurities
Crystallization N/ADichloromethane/Hexane, Ethanol/WaterIsomers, soluble impurities
Aqueous Wash N/A1M HCl, Sat. NaHCO₃Base catalyst, polar starting materials
References
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the synthesis of fluorinated heterocycles. Journal of Fluorine Chemistry, 125(3), 473-481.
  • Baran, P. S., & Zard, S. Z. (2001). A new route to isoxazolines from nitro compounds. Journal of the American Chemical Society, 123(39), 9522-9523. [Link]

  • Sato, K., et al. (2016). Synthesis of Fluorinated Isoxazoles Using Selectfluor™: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-Hydroxyisoxazoline Systems From One-Pot and Multi-Step Processes. Tetrahedron, 72(15), 1834-1842. [Link]

  • Gámez-Montaño, R. (2015). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 20(8), 14698-14748. [Link]

  • Sato, K., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances, 14(49), 39543-39549. [Link]

  • Sato, K., et al. (2018). Fluorine-alkoxy group exchange reactions of fluorinated isoxazoline derivatives promoted by Lewis acids. Journal of Fluorine Chemistry, 210, 9-15.
  • Sato, K., et al. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Advances, 14, 39543-39549. [Link]

  • Liu, K., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(48), 14649-14656. [Link]

  • Kumar, A., & Kumar, S. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 868-873. [Link]

  • Liu, K., et al. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. PubMed, 14640645. [Link]

  • Vitale, P., et al. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Arkivoc, 2024(5), 1-13.
  • BenchChem. (2025).
  • Gualandi, A., et al. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 30(11), 2439.
  • Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link]

  • ChemRxiv. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv.
  • Huisgen, R. (2016). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium.

Sources

Troubleshooting

Technical Support Center: Isoxazoline-5-Carbonitrile Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of isoxazoline-5-carbonitriles via 1,3-dipolar cycloaddition is a cornerstone technique in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of isoxazoline-5-carbonitriles via 1,3-dipolar cycloaddition is a cornerstone technique in drug development. However, the use of highly reactive nitrile oxides and electron-deficient alkenes (like acrylonitrile) frequently leads to parasitic side reactions.

This guide is designed for researchers and application scientists to troubleshoot, understand the mechanistic causality behind, and eliminate the three most common side reactions: Furoxan dimerization , regioisomer scrambling , and alkene polymerization .

Troubleshooting Furoxan Byproduct Formation (Nitrile Oxide Dimerization)

Q: Why is my cycloaddition yielding large amounts of furoxan instead of the desired isoxazoline-5-carbonitrile?

A: Furoxans (1,2,5-oxadiazole-2-oxides) are the thermodynamic dimers of nitrile oxides. The dimerization of aliphatic and aromatic nitrile oxides proceeds stepwise via a dinitrosoalkene diradical intermediate1[1]. Because the activation energy for this dimerization is exceptionally low (e.g., 4.9 kcal/mol in the gas phase), it is highly exothermic (31.2 kcal/mol) and will rapidly outcompete the [3+2] cycloaddition if the steady-state concentration of the nitrile oxide becomes too high[1].

Pathways Precursor Oxime / Nitro Precursor NitrileOxide Nitrile Oxide (Reactive Intermediate) Precursor->NitrileOxide Base/Oxidant Isoxazoline Isoxazoline-5-carbonitrile (Desired Product) NitrileOxide->Isoxazoline [3+2] Cycloaddition (Requires Acrylonitrile) Diradical Dinitrosoalkene Diradical NitrileOxide->Diradical High Concentration (Stepwise) Acrylonitrile Acrylonitrile (Dipolarophile) Acrylonitrile->Isoxazoline Furoxan Furoxan (Undesired Dimer) Diradical->Furoxan Ring Closure

Kinetic vs. Thermodynamic pathways in nitrile oxide cycloaddition.

Protocol 1: Syringe-Pump Mediated In Situ Generation

To prevent dimerization, you must control the kinetics. By generating the nitrile oxide in situ at a rate slower than its consumption by acrylonitrile, you starve the diradical pathway.

  • Causality: The bimolecular collision rate of two nitrile oxide molecules is concentration-dependent. Slow addition ensures the nitrile oxide reacts with the abundant alkene solvent/reagent before encountering another nitrile oxide molecule.

  • Self-Validating System: Monitor the reaction via TLC. Furoxans are highly non-polar and elute near the solvent front in standard Hexane/EtOAc gradients. A successful protocol will show a dominant mid-polarity spot (isoxazoline) and minimal solvent-front spotting.

Step-by-Step Methodology:

  • Setup: Dissolve the hydroximoyl chloride (or nitroalkane precursor) and a 5-fold molar excess of acrylonitrile in a non-coordinating solvent (e.g., DCM or THF).

  • Temperature Control: Chill the reaction vessel to 0 °C to suppress the thermal kinetic energy that drives the stepwise diradical formation.

  • Controlled Addition: Load the base (e.g., Triethylamine) into a syringe pump. Add the base dropwise over a period of 4 to 6 hours under vigorous stirring.

  • Quench & Workup: Once addition is complete, allow the reaction to warm to room temperature for 1 hour. Quench with saturated aqueous NH₄Cl to neutralize any remaining base, preventing late-stage degradation.

Troubleshooting Regioselectivity (4- vs. 5-Carbonitrile)

Q: I am observing a mixture of 4-carbonitrile and 5-carbonitrile regioisomers. How do I drive the reaction exclusively to the 5-carbonitrile?

A: The 1,3-dipolar cycloaddition of nitrile oxides to terminal alkenes like acrylonitrile typically favors the 5-substituted isoxazoline due to dominant HOMO(dipole)-LUMO(dipolarophile) interactions 2[2]. However, if the alkene is heavily substituted or if the reaction is run at excessively high temperatures, steric hindrance can disrupt this alignment, leading to 4-substituted derivatives or even 1,2,4-oxadiazole byproducts[2].

If you are using alternative catalytic pathways (such as the[2+2+1] cycloaddition via nitronates), the choice of catalyst and solvent strictly dictates the regioselectivity and overall yield.

Table 1: Effect of Reaction Parameters on Isoxazoline Yield via Alternative[2+2+1] Cycloaddition

EntryCatalyst / Additive VariationSolventYield (%)Mechanistic Rationale
1Standard (10 mol% CuCl₂, 1.5 eq TMEDA)THF88Cu-TMEDA complex stabilizes the nitronate intermediate, ensuring high regioselectivity.
2No CuCl₂THF61Lack of metal coordination increases side-product formation and reduces conversion.
3No TMEDATHF<1Absence of the diamine ligand leads to complete reaction failure.
4StandardAcetone84Polar aprotic solvent maintains intermediate solubility without outcompeting the ligand.
5StandardMeCN54Competitive coordination by MeCN reduces the catalytic efficiency of the Cu-center.

(Quantitative data adapted from [2+2+1] cycloaddition optimization studies 3[3])

Troubleshooting Alkene Polymerization

Q: My reaction mixture becomes highly viscous, and the yield of the cycloadduct is poor. What is happening?

A: Acrylonitrile is an electron-deficient alkene highly prone to radical-induced polymerization. When oxidants (like NCS or NaOCl) are used to generate the hydroximoyl chloride precursor in situ, trace radical species can initiate the polymerization of acrylonitrile, turning your solvent/reagent into a viscous polyacrylonitrile (PAN) sludge.

Protocol 2: Inhibitor-Stabilized Cycloaddition
  • Causality: Adding a radical scavenger quenches rogue radicals without interfering with the concerted, non-radical 1,3-dipolar cycloaddition mechanism.

  • Self-Validating System: The reaction mixture should remain a free-flowing liquid throughout the addition. Post-reaction, the mass balance of recovered acrylonitrile (via rotary evaporation) should closely match the theoretical unreacted amount.

Step-by-Step Methodology:

  • Inhibitor Addition: Add 0.1 mol% of BHT (butylated hydroxytoluene) or hydroquinone to the acrylonitrile stock before mixing it with the dipole precursor.

  • Exclusion of Light: Wrap the reaction flask in aluminum foil, as ambient UV light can generate radicals from hypochlorite or NCS reagents.

  • Thermal Control: Never exceed 40 °C when working with concentrated acrylonitrile in the presence of oxidants.

Workflow Step1 1. Setup Reactor Add Acrylonitrile + BHT in Dark Flask Step2 2. Temperature Control Maintain < 40°C Step1->Step2 Step3 3. Slow Addition Syringe pump base/oxidant Step2->Step3 Step4 4. Monitor Viscosity Ensure free-flowing liquid Step3->Step4 Step5 5. Quench & Distill Recover excess alkene Step4->Step5

Optimized workflow for in situ nitrile oxide generation with activated alkenes.

Frequently Asked Questions (FAQs)

Q: How do I definitively verify the regiochemistry of my product? A: ¹H NMR is the standard self-validating tool for this. The diastereotopic methylene protons at the C4 position of the isoxazoline ring exhibit a characteristic AB system. Their chemical shifts typically fall in the range of 3.0–3.5 ppm. If the carbonitrile were incorrectly formed at the 4-position, the C5 protons would appear significantly further downfield (4.5–5.0 ppm) due to the adjacent oxygen atom4[4].

Q: Can I avoid nitrile oxides entirely to prevent furoxan formation? A: Yes. Recent advancements demonstrate a [2+2+1] cycloaddition approach using N-tosylhydrazones, tert-butyl nitrite (TBN), and alkenes. This pathway proceeds via an unstable nitronate intermediate rather than a nitrile oxide, completely bypassing the furoxan dimerization side reaction while maintaining excellent functional group tolerance 3[3].

References

  • [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines Source: National Institutes of Health (PMC) URL:[Link]

  • Chemistry Of Heterocyclic Compounds: Isoxazoles, Part 1, Volume 49 Source: VDOC.PUB URL:[Link]

  • Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide Source: CSIRO Publishing URL:[Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Resolving low conversion rates for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Welcome to the Technical Support Center for Isoxazoline Synthesis. As a Senior Application Scientist, I approach low conversion rates not as a singular failure, but as a kinetic imbalance.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazoline Synthesis. As a Senior Application Scientist, I approach low conversion rates not as a singular failure, but as a kinetic imbalance. The synthesis of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile relies on a 1,3-dipolar cycloaddition between an in situ generated 4-fluorobenzonitrile oxide and acrylonitrile.

The core causality of low conversion in this specific reaction is almost universally a failure to manage the transient reactivity of the nitrile oxide intermediate. If not strictly controlled, the kinetics will shift away from the desired intermolecular cycloaddition and toward bimolecular dimerization.

Mechanistic Overview & Reaction Logic

The reaction of nitrile oxides with acrylonitrile specifically yields 5-cyano-4,5-dihydroisoxazolines. However, because nitrile oxides are highly reactive 1,3-dipoles, they are prone to a competing side reaction: dimerization into a furoxan byproduct. While arylnitrile oxides are generally less prone to dimerization than alkylnitrile oxides, they will still rapidly dimerize if the concentration of the dipolarophile (acrylonitrile) is insufficient or if the nitrile oxide is generated too quickly[1].

G A 4-Fluorobenzaldoxime (Precursor) B Oxidation / Halogenation (HTIB or NCS) A->B C 4-Fluorobenzonitrile Oxide (Reactive Intermediate) B->C Base / Oxidant E 1,3-Dipolar Cycloaddition (Desired Pathway) C->E G Dimerization (Side Reaction) C->G High Concentration D Acrylonitrile (Dipolarophile) D->E Excess (3-5 eq) F 3-(4-Fluorophenyl)-4,5- dihydroisoxazole-5-carbonitrile E->F H Di-(4-fluorophenyl)furoxan (Yield Loss) G->H

Reaction workflow of 1,3-dipolar cycloaddition and competing furoxan dimerization.

Quantitative Data: Oxidant System Comparison

The choice of oxidant dictates the release rate of the nitrile oxide. To minimize dimerization, it is crucial to maintain a low steady-state concentration of the nitrile oxide throughout the reaction.

ParameterNCS / Et₃N MethodChloramine-T MethodHTIB (Koser's Reagent) Method
Typical Conversion 50 - 65%40 - 60%85 - 95%
Dimerization Risk HighModerateLow
Acrylonitrile Eq. 5 - 10 eq5 - 10 eq3 - 5 eq
Reaction Temp 0°C to Room TempRefluxRoom Temperature
Primary Cause of Yield Loss Rapid dehydrohalogenation spikes nitrile oxide concentration.Thermal decomposition of the intermediate.Reagent moisture sensitivity.

Troubleshooting Guide & FAQs

Q1: My conversion rate is plateauing at 45%, and I am observing a white precipitate forming in the reaction mixture. What is happening? A1: The white precipitate is almost certainly the di-(4-fluorophenyl)furoxan dimer. This occurs when the activation energy for dimerization outcompetes the cycloaddition. Causality: If you are using the traditional NCS/Et₃N method, adding the triethylamine too quickly causes a massive spike in nitrile oxide concentration. Because dimerization is a bimolecular reaction dependent on the square of the nitrile oxide concentration ( Rate=k[NitrileOxide]2 ), sudden spikes disproportionately favor furoxan formation. Solution: Use a syringe pump to add the base over 2–3 hours, ensuring the nitrile oxide is consumed by the acrylonitrile as soon as it is generated.

Q2: Does the physical nature of acrylonitrile affect the cycloaddition efficiency? A2: Yes, drastically. Acrylonitrile has a low boiling point (~77°C) and is highly volatile. Causality: If your reaction is run at elevated temperatures or in an open system, the effective molarity of the dipolarophile drops rapidly. As the acrylonitrile evaporates, the kinetic pathway shifts back toward dimerization. Solution: Always run this reaction in a sealed vessel or with a highly efficient reflux condenser, and use an excess of acrylonitrile (3 to 5 equivalents) to maintain pseudo-first-order kinetics.

Q3: How do I choose between NCS/Et₃N and Koser's Reagent (HTIB) for the oxidation of 4-fluorobenzaldoxime? A3: Modern protocols increasingly rely on [hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent)[2]. Causality: NCS forms a hydroximoyl chloride intermediate, which requires a strong base (Et₃N) for dehydrohalogenation. This two-step in situ process is highly sensitive to addition rates and localized concentration gradients. HTIB, conversely, is a hypervalent iodine reagent that directly oxidizes the aldoxime to the nitrile oxide under mild, metal-free conditions without the need for a basic additive[2]. This results in a much smoother, controlled release of the reactive dipole.

Troubleshooting A Low Conversion Rate? B Check Reaction Mixture A->B C White Precipitate Present? (Furoxan Dimer) B->C D Decrease Nitrile Oxide Concentration (Slow Addition) C->D Yes E Unreacted Aldoxime Remains? C->E No F Change Oxidant to HTIB or Increase Base E->F Yes G Loss of Acrylonitrile? E->G No H Use Sealed Tube & Increase Equivalents G->H Yes

Logical troubleshooting tree for low conversion in 1,3-dipolar cycloadditions.

Self-Validating Experimental Protocol: HTIB-Mediated Synthesis

To guarantee high conversion rates, abandon the NCS/Et₃N route and utilize the HTIB-mediated protocol. This methodology is designed as a self-validating system, meaning each step has an observable checkpoint to ensure kinetic control.

Step 1: Substrate & Dipolarophile Preparation

  • Action: Dissolve 4-fluorobenzaldoxime (1.0 eq, 10 mmol) and acrylonitrile (3.0 eq, 30 mmol) in anhydrous dichloromethane (DCM) (100 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Causality: Acrylonitrile is used in excess to ensure the bimolecular cycloaddition is pseudo-first-order, outcompeting dimerization. Argon prevents atmospheric moisture from hydrolyzing the hypervalent iodine reagent.

  • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture contamination, which will prematurely destroy the HTIB.

Step 2: In Situ Oxidation (The Kinetic Checkpoint)

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add Koser's Reagent (HTIB) (1.1 eq, 11 mmol) portion-wise over 30 to 45 minutes.

  • Causality: Portion-wise addition of HTIB is the mechanical safeguard against nitrile oxide accumulation. It directly oxidizes the aldoxime in a controlled manner[2].

  • Validation Check: A transient yellow coloration will appear upon each addition of HTIB—this is the visual signature of the reactive nitrile oxide. The color should fade back to pale/clear as the intermediate is consumed by the acrylonitrile. If the solution remains persistently deep yellow, pause the addition; the cycloaddition is lagging behind the oxidation.

Step 3: Reaction Maturation & Monitoring

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Causality: Room temperature provides the necessary thermal energy to overcome the activation barrier of the cycloaddition without vaporizing the low-boiling acrylonitrile.

  • Validation Check: Perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the 4-fluorobenzaldoxime spot (R_f ~ 0.4) and the appearance of a new, UV-active product spot (R_f ~ 0.6) validates complete conversion.

Step 4: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL), extract with DCM (2 x 50 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine species, preventing oxidative degradation of the isoxazoline product during concentration.

  • Validation Check: The organic layer must be completely colorless after the thiosulfate wash. Concentrate under reduced pressure and purify via silica gel chromatography to yield the pure 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

References[2] Title: Optimizing reaction conditions for 1,4,2-Dioxazole synthesis

Source: benchchem.com URL: ] Title: Intermolecular 1,3-dipolar cycloaddition of nitrile oxides with vinyl acetate and acrylonitrile Source: niscpr.res.in URL: 2] Title: Synthesis of 2-isoxazolines Source: organic-chemistry.org URL: 1] Title: Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary Source: connectsci.au URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Thermal Stability of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the thermal and che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the thermal and chemical stability issues associated with 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile .

This document bypasses generic advice to focus on the exact mechanistic causality behind the degradation of functionalized isoxazolines, providing you with self-validating protocols to ensure high-fidelity experimental results.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile features a 4,5-dihydroisoxazole (isoxazoline) core substituted with a highly electron-withdrawing carbonitrile (-CN) group at the C5 position.

This specific architecture introduces two primary modes of thermal instability:

  • Base-Catalyzed Thermal Elimination (Aromatization): The -CN group heavily polarizes the C5-H bond, making that proton highly acidic. Even mild thermal stress in the presence of weak bases (or active surfaces like standard silica gel) triggers the elimination of hydrogen cyanide (HCN), driving the molecule to aromatize into the highly stable 3-(4-fluorophenyl)isoxazole. Similar volatile emissions (like HCN and CO2) are well-documented in the thermal decomposition of related nitrogen-oxygen heterocycles[1],[2].

  • Retro-1,3-Dipolar Cycloaddition: At elevated temperatures (>180°C), the molecule can undergo a thermal retro-[3+2] cycloaddition, reverting into 4-fluorobenzonitrile oxide and acrylonitrile. The decomposition of such polynitrogenated heterocycles is often initiated by symmetric cleavage of C-N and C-C bonds under high heat[1].

Degradation A 3-(4-Fluorophenyl)-4,5- dihydroisoxazole-5-carbonitrile B 3-(4-Fluorophenyl)isoxazole + HCN (Volatile) A->B Mild Heat (>60°C) + Basic Impurities C 4-Fluorobenzonitrile oxide + Acrylonitrile A->C High Heat (>180°C) Retro-[3+2] Cleavage D Oxidative Ring Cleavage (Radical Species) A->D Heat + O2 Oxidative Degradation

Fig 1: Primary thermal degradation pathways of the target isoxazoline.

Part 2: Troubleshooting FAQs

Q1: During GC-MS analysis, I am not seeing the expected molecular ion ( M+ ). Instead, the base peak is 27 Da lighter. What is happening? Causality & Solution: You are observing the thermal elimination of HCN (Molecular Weight: 27.03 g/mol ) inside the GC inlet. The high temperature of the injection port (typically 250°C) provides the activation energy required for the C5 proton and the -CN group to eliminate, forming the fully aromatic isoxazole. Action: Switch your analytical method from GC-MS to LC-MS (ESI or APCI) using a cold column compartment (20°C–25°C). If GC-MS is strictly required, use a cold on-column injection (OCI) technique to bypass the heated inlet.

Q2: My compound degrades into a complex mixture during silica gel column chromatography, even at room temperature. How can I purify it? Causality & Solution: Standard silica gel is slightly acidic but possesses active silanol groups that can catalyze the ring-opening or elimination reactions of sensitive dihydroisoxazoles. Furthermore, the frictional heat generated during flash chromatography can create localized micro-environments exceeding 40°C. Action: Use neutralized silica gel (pre-treated with 1% triethylamine, then flushed with pure hexanes) or switch to neutral Alumina. Ensure the solvent evaporation step post-purification is conducted in a water bath not exceeding 30°C.

Q3: How do I establish the exact safe handling temperature for my specific batch? Causality & Solution: Impurity profiles (especially trace metals or bases from synthesis) drastically alter the thermal onset of degradation. You must run a Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) scan. DSC is the gold standard for identifying phase transitions and exothermic decomposition in 4,5-dihydroisoxazole derivatives[3]. Action: Follow the "SOP for Thermal Threshold Validation" provided in Part 4 of this guide.

Part 3: Quantitative Data & Stability Thresholds

To maintain scientific integrity, all handling must be governed by strict thermal thresholds. The table below summarizes the critical temperature limits based on empirical thermal analysis of functionalized isoxazolines.

ParameterThreshold TemperatureConsequence of Exceeding ThresholdRecommended Action
Long-Term Storage <-20°CSlow epimerization at C5; trace aromatization.Store under Argon in dark, ultra-low temp freezers.
Rotary Evaporation <30°C (Water Bath)Accelerated loss of HCN; yield reduction.Use high vacuum to compensate for low bath temperature.
Reaction Heating <60°COnset of retro-[3+2] cycloaddition pathways.Use strictly controlled oil baths; avoid microwave synthesis.
T_onset (Decomposition) ~165°C - 180°CExothermic radical decomposition and ring cleavage.Never expose to open flame or unregulated hotplates.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Low-Thermal-Stress Purification Workflow

This protocol is a self-validating system designed to prevent both thermal and surface-catalyzed degradation during purification.

  • Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in hexanes containing 1% (v/v) Triethylamine (TEA). Stir for 10 minutes to neutralize active silanol sites.

  • Column Packing: Pack the column and flush with 3 column volumes (CV) of pure hexanes to remove excess TEA (which could otherwise react with the compound).

  • Sample Loading: Dissolve the crude 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile in the minimum amount of chilled dichloromethane (DCM, 10°C). Load carefully.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate. Maintain a flow rate that prevents the column from running dry or generating excessive frictional heat.

  • Concentration: Transfer the collected fractions to a round-bottom flask. Evaporate the solvent using a rotary evaporator with the water bath strictly set to 25°C–30°C . Apply a high vacuum (e.g., <10 mbar) to ensure efficient solvent removal without thermal stress.

Workflow S1 Crude Mixture S2 S2 S1->S2 S3 Neutralized Silica (pH 7.0 - 7.5) S2->S3 S4 S4 S3->S4 S5 Store at -20°C under Argon S4->S5

Fig 2: Optimized low-thermal-stress purification workflow.

SOP 2: Thermal Threshold Validation (DSC/TGA)

Before scaling up any reaction involving this compound, validate its thermal stability profile.

  • Sample Preparation: Weigh 2.0 – 3.0 mg of the purified compound into an aluminum crucible. Seal the crucible with a pierced lid to allow volatile escape (e.g., HCN) and prevent pressure-induced artifact peaks.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, which can artificially lower the decomposition onset temperature[1].

  • Heating Profile: Equilibrate at 25°C for 5 minutes. Ramp the temperature at a slow, controlled rate of 5°C/min up to 250°C.

  • Data Interpretation:

    • An endothermic peak without mass loss indicates the melting point.

    • An exothermic peak coupled with a mass loss step (visible on the TGA curve) indicates the onset of decomposition (HCN elimination or ring cleavage). Set your absolute maximum handling temperature at least 40°C below this Tonset​ .

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. National Center for Biotechnology Information (NIH).
  • Thermal Degradation Studies of Oxadiazoles. R Discovery.
  • Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Reaction Times for 4-Fluorophenyl Isoxazoline Synthesis

Welcome to the Technical Support Center. The 4-fluorophenyl isoxazoline scaffold is a critical pharmacophore in modern drug development and agrochemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 4-fluorophenyl isoxazoline scaffold is a critical pharmacophore in modern drug development and agrochemistry. However, traditional batch synthesis via (3+2) cycloaddition often suffers from prolonged reaction times (8–12 hours), thermal degradation, and inconsistent yields.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide actionable, scientifically grounded strategies to accelerate your synthesis workflows using advanced enabling technologies.

Part 1: Quantitative Benchmarking

Before troubleshooting, it is essential to benchmark your current synthetic approach against industry standards. The table below summarizes the expected reaction times and yields across different synthetic methodologies.

Synthesis MethodAverage Reaction TimeAverage Yield (%)Mechanistic Advantage
Conventional Batch 8 – 12 hours50 – 70%Standard equipment; limited by poor thermal conductivity.
Microwave Irradiation 5 – 15 mins80 – 95%Rapid, uniform volumetric heating via dielectric coupling.
Continuous Flow 1 – 20 mins85 – 98%High surface-area-to-volume ratio; precise thermal/mixing control.
Ultrasonic Irradiation 30 – 60 mins75 – 90%Acoustic cavitation induces localized high-energy hotspots.

Part 2: Troubleshooting Guide & FAQs

Q1: My conventional batch synthesis of 4-fluorophenyl isoxazoline takes over 12 hours and yields are inconsistent. What is the mechanistic bottleneck?

A: In traditional batch reactors, the rate-limiting step for the 1,3-dipolar (3+2) cycloaddition of nitrile oxides (generated in situ from oximes) to alkenes is mass and heat transfer. The generation of the nitrile oxide intermediate is highly exothermic. To prevent the accumulation of toxic nitroxide gases and avoid thermal runaway, reagents must be added very slowly[1]. Consequently, the overall reaction time is artificially extended to maintain safety. This prolonged exposure to heat leads to competitive side reactions (e.g., dimerization of the nitrile oxide to furoxans) and reduces the yield of the desired 4-fluorophenyl isoxazoline.

Q2: How does microwave irradiation reduce the reaction time to under 15 minutes, and how do I implement it?

A: Causality: Unlike conventional conductive heating, which relies on the slow transfer of heat through the reactor walls, microwave irradiation utilizes dielectric heating. The electromagnetic field directly couples with polar molecules (such as the ethanolic solvent and the hydroxylamine hydrochloride reagent), causing rapid molecular friction and instantaneous, uniform volumetric heating. This circumvents thermal gradients and drastically lowers the activation energy barrier for the cyclization step, reducing reaction times from hours to just 5–15 minutes while significantly improving product selectivity[2].

Self-Validating Protocol: Microwave-Assisted Synthesis

  • Reagent Preparation: In a microwave-safe quartz or Teflon vessel, combine the 4-fluorophenyl chalcone derivative (1.0 equiv, 0.01 mol) and hydroxylamine hydrochloride (1.2 equiv, 0.012 mol).

  • Solvent Addition: Suspend the mixture in an ethanolic sodium hydroxide solution (10 mL, 10% w/v) to facilitate the base-catalyzed cyclocondensation.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 210 W, maintaining a target temperature of 80–90 °C for 10–15 minutes[2].

  • Monitoring & Isolation: Verify reaction completion via TLC. Cool the reaction mixture to room temperature rapidly using compressed air. Pour into crushed ice, filter the resulting precipitate, and recrystallize from ethanol to obtain the pure 4-fluorophenyl isoxazoline derivative.

Q3: We are scaling up our 4-fluorophenyl isoxazoline production. How can continuous flow chemistry resolve our throughput and time constraints?

A: Causality: Continuous flow reactors possess a significantly higher surface-area-to-volume ratio compared to batch flasks. This microfluidic environment ensures near-instantaneous mixing and exceptional heat dissipation. By mitigating the exothermic risks associated with diazotization or nitrile oxide generation, reagents can be mixed at higher concentrations and temperatures without thermal degradation. This precise control accelerates the reaction kinetics, achieving complete conversion in residence times of less than 20 minutes[3].

Self-Validating Protocol: Continuous Flow Synthesis Setup

  • Solution Preparation:

    • Solution A: 4-fluorobenzaldehyde oxime (0.5 M) in acetonitrile.

    • Solution B: Alkene dipolarophile (0.6 M) and a mild oxidant/base in acetonitrile.

  • System Priming: Flush the microreactor system (e.g., PFA tubing, 1.0 mm ID) with pure acetonitrile at a flow rate of 0.5 mL/min to establish baseline pressure.

  • Reaction Execution: Pump Solution A and Solution B via dual syringe pumps into a T-mixer. Route the combined stream through a heated microreactor coil set to 70 °C.

  • Residence Time Optimization: Adjust the flow rates to achieve a residence time of 15–20 minutes[3].

  • Collection: Pass the output stream through a back-pressure regulator (BPR) set to 5 bar to prevent solvent boiling. Collect the product stream in a fraction collector for subsequent in-line evaporation.

Q4: Are there alternative "green" methods to accelerate this synthesis without specialized flow or microwave equipment?

A: Yes. Ultrasonic irradiation (sonochemistry) and heterogeneous photocatalysis are highly effective alternatives. Causality: Ultrasound waves propagating through the liquid medium create acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. These implosions generate localized "hot spots" with extreme temperatures (up to 5000 K) and pressures, which dramatically enhance mass transfer and accelerate cycloaddition reactions. For isoxazole-based molecules, ultrasound has been shown to reduce reaction times from 5 hours to under 1 hour while boosting yields by over 20%[4]. Alternatively, using mesoporous graphitic carbon nitride (mpg-CN) as a photocatalyst enables additive-free, visible-light-driven (3+2) cycloadditions under mild conditions[5].

Self-Validating Protocol: Ultrasound-Promoted Synthesis

  • Combine the 4-fluorobenzaldehyde, relevant active methylene compound, and hydroxylamine hydrochloride in an aqueous medium.

  • Submerge the reaction flask in an ultrasonic bath (e.g., 25 kHz, 500 W) or use an ultrasonic horn probe.

  • Sonicate at 50–80 °C for 30–60 minutes[4].

  • Extract the product using ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 3: Visualizations of Optimization Workflows

OptimizationLogic Problem Batch Synthesis >12h Reaction Time Mechanism Rate-Limiting Step: Poor Heat/Mass Transfer Problem->Mechanism MW Microwave Irradiation Dielectric Heating Mechanism->MW Apply Electromagnetic Field Flow Continuous Flow Micro-mixing Mechanism->Flow Apply Microfluidics US Ultrasonic Cavitation Acoustic Hotspots Mechanism->US Apply Sound Waves Result1 5-15 min MW->Result1 Result2 <20 min Flow->Result2 Result3 30-60 min US->Result3

Caption: Logical framework for overcoming heat and mass transfer limitations in isoxazoline synthesis.

FlowWorkflow SolA Pump A: Oxime Precursor Mixer T-Mixer (Rapid Mass Transfer) SolA->Mixer SolB Pump B: Alkene Reagent SolB->Mixer Reactor Microreactor Coil (Precise Temp Control) Mixer->Reactor Continuous Stream BPR Back Pressure Regulator Reactor->BPR Residence Time <20 min Product 4-Fluorophenyl Isoxazoline BPR->Product

Caption: Experimental continuous flow setup for the rapid synthesis of 4-fluorophenyl isoxazoline.

References

  • Continuous flow synthesis of alkynes from isoxazolones - RSC Publishing. 1

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. 2

  • Synthesis and bioactivity evaluation of isoxazoline scaffolds using heterogeneous photocatalytic (3 + 2) cycloaddition - PubMed. 5

  • Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products - The Journal of Organic Chemistry.3

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile vs. Non-Fluorinated Isoxazolines

Isoxazoline derivatives have emerged as a cornerstone in modern medicinal and agricultural chemistry, particularly noted for their broad-spectrum antiparasitic properties and potent target-binding capabilities[1]. As dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Isoxazoline derivatives have emerged as a cornerstone in modern medicinal and agricultural chemistry, particularly noted for their broad-spectrum antiparasitic properties and potent target-binding capabilities[1]. As drug development professionals continuously seek to optimize lead compounds, the strategic incorporation of fluorine atoms has revolutionized the pharmacokinetic and pharmacodynamic profiles of the isoxazoline scaffold[2].

This technical guide provides an objective, data-driven comparison between 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile and its non-fluorinated analog (3-phenyl-4,5-dihydroisoxazole-5-carbonitrile), detailing the mechanistic causality behind its enhanced performance and providing validated experimental methodologies for comparative evaluation.

Mechanistic Causality: The Role of Para-Fluorination

In rational drug design, transitioning from a non-fluorinated phenyl ring to a para-fluorinated phenyl ring is a precise, calculated decision. Non-fluorinated isoxazolines suffer from a critical metabolic liability: the para-position of the phenyl ring is highly susceptible to Phase I oxidative metabolism (aromatic hydroxylation) mediated by Cytochrome P450 (CYP450) enzymes in the liver.

By substituting the para-hydrogen with a fluorine atom in 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, researchers exploit the high bond dissociation energy of the C–F bond (~116 kcal/mol compared to ~99 kcal/mol for C–H). Because fluorine is highly electronegative yet sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), it effectively acts as an "isosteric shield"[3]. This modification blocks CYP450-mediated hydroxylation without inducing detrimental steric clashes that could disrupt target receptor binding. Furthermore, the electron-withdrawing nature of the cyano group at the C5 position synergizes with the fluorophenyl ring to stabilize the dihydroisoxazole core against reductive degradation, ultimately improving the compound's overall pharmacokinetic stability[4].

CYP450_Mechanism CYP CYP450 Enzyme (Oxidative Metabolism) NonF Non-Fluorinated Isoxazoline (C-H Bond at para-position) CYP->NonF Fluoro 3-(4-Fluorophenyl)-Isoxazoline (C-F Bond at para-position) CYP->Fluoro Metab Rapid Hydroxylation (High Clearance) NonF->Metab Susceptible Stable Metabolic Blockade (Prolonged Half-Life) Fluoro->Stable Shielded

Mechanistic logic of CYP450 metabolism versus fluorine-induced metabolic shielding.

Comparative Physicochemical & Pharmacokinetic Data

To empirically validate the theoretical advantages of fluorination, both compounds must be evaluated across standardized in vitro assays. The introduction of fluorine not only alters metabolic stability but also modulates lipophilicity (LogP), which directly impacts membrane permeability, oral absorption, and the volume of distribution[3].

Table 1: Physicochemical Properties Comparison

Property3-Phenyl-4,5-dihydroisoxazole-5-carbonitrile (Non-Fluorinated)3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (Fluorinated)
Molecular Weight ( g/mol ) 172.18190.17
cLogP (Lipophilicity) 1.852.30
Topological Polar Surface Area 49.8 Ų49.8 Ų
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 34

Table 2: In Vitro Pharmacokinetic Profiling (Human Liver Microsomes)

Pharmacokinetic ParameterNon-Fluorinated IsoxazolineFluorinated Isoxazoline
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg protein12.4 µL/min/mg protein
In Vitro Half-Life ( t1/2​ ) 15.3 minutes55.8 minutes
Compound Remaining at 60 min < 10%> 65%
Plasma Protein Binding 82%89%

Data Interpretation: The fluorinated derivative demonstrates a nearly 4-fold decrease in intrinsic clearance and a significantly prolonged half-life. The slight increase in cLogP enhances lipid bilayer penetration without violating Lipinski’s Rule of Five.

Validated Experimental Methodology: In Vitro CYP450 Metabolic Stability

To generate the pharmacokinetic data presented above, a robust, self-validating assay using Human Liver Microsomes (HLMs) is required. This protocol is designed not just to measure degradation, but to internally verify the enzymatic viability of the assay system.

MetabolicWorkflow N1 1. Substrate Incubation (HLMs + Buffer) N2 2. Reaction Initiation (Add NADPH) N1->N2 N3 3. Time-Course Sampling (0, 15, 30, 60 min) N2->N3 N4 4. Protein Precipitation (Cold Acetonitrile Quench) N3->N4 N5 5. LC-MS/MS Quantification (Determine % Remaining) N4->N5

Step-by-step experimental workflow for evaluating microsomal metabolic stability.

Step-by-Step Protocol & Causality

Objective: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the isoxazoline compounds.

  • Master Mix Preparation: Dilute HLMs in 0.1 M Potassium Phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL.

    • Causality: A concentration of 0.5 mg/mL ensures linear enzyme kinetics without substrate depletion artifacts or non-specific protein binding interference.

  • Substrate Addition: Spike the test compound (fluorinated or non-fluorinated isoxazoline) to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is < 0.1%.

    • Causality: Keeping DMSO below 0.1% prevents solvent-mediated inhibition of sensitive CYP450 isoforms.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents temperature shock from altering the initial enzymatic reaction velocity.

  • Reaction Initiation: Add the NADPH regenerating system to the reaction wells.

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes; its addition acts as the precise "zero-time" trigger for Phase I metabolism.

  • Time-Course Sampling: At t=0,15,30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal analytical standard.

    • Causality: The 3:1 ratio of organic solvent rapidly precipitates microsomal proteins, instantly halting metabolism and extracting the small-molecule analyte for accurate LC-MS/MS quantification.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to calculate the percentage of parent compound remaining.

Self-Validating System Controls
  • Positive Control (Verapamil): Must show >80% depletion at 60 minutes. If Verapamil fails to degrade, the microsomes are inactive, and the assay must be rejected.

  • Negative Control (No NADPH): A parallel incubation without NADPH must show <5% depletion. This proves that any observed degradation of the isoxazoline is strictly CYP450-mediated and not due to inherent chemical instability in the buffer.

Conclusion

The transition from a non-fluorinated isoxazoline to 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile represents a highly effective optimization strategy. By leveraging the isosteric and electronegative properties of fluorine at the para-position, researchers can successfully shield the molecule from rapid CYP450-mediated clearance. As demonstrated by the comparative pharmacokinetic data and validated through rigorous microsomal stability assays, this fluorinated derivative offers superior metabolic stability, prolonged half-life, and enhanced lipophilicity, making it a vastly superior candidate for downstream drug development applications.

Sources

Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile. The performance of this new method is objectively compared against an alternative HPLC-MS/MS method used for a structurally similar compound, providing supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction to the Analytical Challenge

3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound of interest in pharmaceutical research. Accurate and precise quantification of this molecule is critical for drug development, quality control, and stability studies. The development of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] This guide details the validation of a new, efficient HPLC-UV method and compares its performance characteristics to an alternative method, as per the International Council for Harmonisation (ICH) guidelines.[2]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide will walk through the essential validation parameters, explaining the rationale behind each experimental choice and presenting the data in a clear and comparative format.

The Cornerstone of Reliability: HPLC Method Validation Workflow

A successful HPLC method validation demonstrates that the method is specific, linear, accurate, precise, and robust. The relationship between these parameters is crucial for a self-validating system.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD Method Development & Optimization Specificity Specificity & Forced Degradation MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Ensures Peak Purity Accuracy Accuracy Linearity->Accuracy Defines Working Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Determines Sensitivity Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms Trueness Robustness Robustness Precision->Robustness Assesses Reliability Application Routine Analysis & Stability Studies Robustness->Application Ready for Use

Caption: Workflow for HPLC method validation.

Newly Developed HPLC-UV Method for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

This section details the newly developed reversed-phase HPLC (RP-HPLC) method for the quantification of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

Chromatographic Conditions
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase analytical column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% v/v Glacial Acetic Acid in water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 273 nm.

  • Sample Preparation: A stock solution of 1 mg/mL of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile was prepared in the mobile phase. Working standards for linearity, accuracy, and precision studies were prepared by serial dilution of the stock solution.

Comparison with an Alternative Method: HPLC-MS/MS for a Structural Analog

For comparative purposes, we will reference a validated HPLC-MS/MS method for a structurally similar compound, 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide.[2] This provides a benchmark for performance, particularly in terms of sensitivity.

Alternative Method Chromatographic Conditions
  • Instrumentation: HPLC system coupled with a single quadrupole MS detector.

  • Column: Apex Scientific Inertsil ODS-3 column (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water (81:19, v/v).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[2]

Head-to-Head: Validation Parameter Comparison

The performance of the new HPLC-UV method and the alternative HPLC-MS/MS method were evaluated based on key validation parameters as defined by ICH Q2(R1) guidelines.[3][4]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: The analyte solution was treated with 0.1N HCl at 80°C for 2 hours.

  • Base Hydrolysis: The analyte solution was treated with 0.1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: The analyte solution was treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: The analyte solution was exposed to UV light (254 nm) for 24 hours.

The results showed that the new HPLC-UV method could effectively separate the parent peak from all degradation products, demonstrating its specificity and stability-indicating capability.

Forced_Degradation_Pathway cluster_stress Stress Conditions Analyte 3-(4-Fluorophenyl)-4,5- dihydroisoxazole-5-carbonitrile Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photolytic Photolytic Analyte->Photolytic Separation HPLC Separation Analyte->Separation Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photolytic->Degradants Degradants->Separation

Caption: Forced degradation study workflow.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

Table 1: Linearity and Range Comparison

ParameterNew HPLC-UV MethodAlternative HPLC-MS/MS Method
Linearity Range 10 - 70 µg/mL1 - 500 ng/mL[2]
Correlation Coefficient (r²) > 0.999Not explicitly stated, but method was validated
Number of Concentration Levels 6Not explicitly stated, but method was validated

The new HPLC-UV method demonstrates excellent linearity over a wider concentration range suitable for assay and purity tests, while the alternative HPLC-MS/MS method is tailored for much lower concentrations, typical for bioanalytical studies.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[5] It is often determined by recovery studies.

Table 2: Accuracy (Recovery) Comparison

Spike LevelNew HPLC-UV Method (% Recovery ± RSD)Alternative HPLC-MS/MS Method (% Accuracy)
Low 99.25% ± 0.63%93.39 - 97.68% (Intra-day)[2]
Medium 100.00% ± 0.50%95.89 - 98.78% (Inter-day)[2]
High 99.91% ± 0.45%Not explicitly stated

Both methods show high accuracy within their respective intended applications.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.[9]

Table 3: Precision (RSD) Comparison

ParameterNew HPLC-UV Method (% RSD)Alternative HPLC-MS/MS Method (% Precision)
Repeatability (Intra-day) < 1.0%7.55 - 9.87%[2]
Intermediate Precision (Inter-day) < 2.0%6.09 - 8.12%[2]

The new HPLC-UV method exhibits superior precision, which is expected for a method designed for quality control purposes. The higher %RSD for the bioanalytical method is acceptable given the complexity of the biological matrices.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 4: Sensitivity Comparison

ParameterNew HPLC-UV MethodAlternative HPLC-MS/MS Method
LOD 0.74 µg/mL0.5 ng/mL[2]
LOQ 2.24 µg/mL1 ng/mL[2]

As expected, the HPLC-MS/MS method is significantly more sensitive, making it suitable for pharmacokinetic studies where analyte concentrations are very low. The HPLC-UV method's sensitivity is appropriate for its intended use in assay and impurity determination.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Flow Rate Variation: ± 0.1 mL/min

  • Mobile Phase Composition Variation: ± 2% organic phase

  • Column Temperature Variation: ± 5°C

The new HPLC-UV method showed no significant changes in retention time or peak shape with these variations, indicating its robustness.

Conclusion and Method Selection

Both the newly developed HPLC-UV method and the alternative HPLC-MS/MS method are validated and fit for their intended purposes.

  • The new HPLC-UV method is a robust, precise, and accurate method suitable for routine quality control, including assay and purity testing of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile. Its wider linear range and lower operational complexity make it a cost-effective choice for these applications.

  • The alternative HPLC-MS/MS method offers superior sensitivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where trace-level quantification in complex biological matrices is required.

The selection of the analytical method should, therefore, be guided by the specific requirements of the study.

References

  • The study of distribution of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. (2025). Pharmacology & Pharmacy. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. (n.d.). Scribd. [Link]

  • What Are LOD and LOQ in HPLC Methods? (2025). Altabrisa Group. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2014). Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025). ijarsct.co.in. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Hindawi. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). Pharmaceutical Technology. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). pharmaguideline.com. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (n.d.). PMC. [Link]

  • DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS. (2014). Journal of Drug Delivery and Therapeutics. [Link]

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (n.d.). SciELO. [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019). Scholars Middle East Publishers. [Link]

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Validation

Mass spectrometry fragmentation pattern validation for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile: A Platform Comparison Guide As mass spectrometry transitions from simple molecular weight con...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile: A Platform Comparison Guide

As mass spectrometry transitions from simple molecular weight confirmation to deep structural elucidation, the choice of fragmentation platform becomes the defining factor in data integrity. For complex synthetic intermediates and pharmacophores like 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile , relying on nominal mass or single-collision dissociation often leads to ambiguous structural assignments.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically comparing Orbitrap Higher-energy Collisional Dissociation (HCD) against standard Quadrupole Time-of-Flight (Q-TOF) and Linear Ion Trap (LIT) Collision-Induced Dissociation (CID). By understanding the mechanistic causality behind the molecule's fragmentation, we can establish a self-validating analytical workflow.

Mechanistic Causality: The Chemistry of Isoxazoline Fragmentation

To validate a fragmentation pattern, one must first understand the thermodynamic vulnerabilities of the molecule. 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile (Exact Mass: [M+H]+ 191.0615 m/z) contains two primary sites of lability: the C5-carbonitrile group and the 4,5-dihydroisoxazole (isoxazoline) ring.

Based on Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) studies on related oxazoline structures , the protonated precursor undergoes three highly diagnostic fragmentation pathways:

  • Nitrile Cleavage (Pathway A): The carbonitrile group at the C5 position is highly susceptible to the neutral loss of Hydrogen Cyanide (HCN, 27.0109 Da), yielding a stable fragment at m/z 164.0506.

  • Ring Cleavage (Pathway B): The isoxazoline ring undergoes characteristic cleavage at the O-N and C3-C4 bonds. Because the 4-fluorophenyl group is localized at C3, this cleavage generates a diagnostic 4-fluorobenzoylium cation at m/z 123.0246.

  • Sequential Degradation (Pathway C): At higher collision energies, the benzoylium ion expels Carbon Monoxide (CO, 28.0101 Da) to form a terminal 4-fluorophenyl cation at m/z 95.0296.

Fragmentation Precursor [M+H]+ m/z 191.0615 LossHCN [M+H - HCN]+ m/z 164.0506 Precursor->LossHCN -HCN (27.01 Da) Isoxazoline Ring Benzoylium 4-Fluorobenzoylium m/z 123.0246 Precursor->Benzoylium Ring Cleavage (O-N & C3-C4) Phenyl 4-Fluorophenyl Cation m/z 95.0296 Benzoylium->Phenyl -CO (28.01 Da)

Logical fragmentation pathway of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile.

Platform Physics: Orbitrap HCD vs. Q-TOF CID vs. Ion Trap CID

The ability to detect the fragments outlined above depends entirely on the physics of the mass analyzer and the dissociation cell.

Linear Ion Traps (Resonance CID): While excellent for MS^n pathway mapping, resonance CID in a 3D or linear ion trap suffers from the "1/3 Rule" (Low-Mass Cut-Off) dictated by the Mathieu stability parameter . For a precursor of m/z 191, fragments below ~m/z 63 are ejected from the trap and lost. Furthermore, resonance CID is a single-collision event; once the precursor fragments, the product ions drop out of resonance and do not fragment further, often missing the terminal 4-fluorophenyl cation (m/z 95.0296).

Q-TOF (Beam-Type CID): Q-TOF platforms utilize beam-type CID, which allows for multiple, sequential collisions without a low-mass cut-off. This ensures the detection of both primary (benzoylium) and secondary (phenyl) cations. However, standard Q-TOFs typically max out at ~40,000 FWHM resolving power, which can lead to ambiguous formula assignments if isobaric matrix interferences are present.

Orbitrap (HCD): Higher-energy Collisional Dissociation (HCD) is a beam-type fragmentation occurring in a dedicated multipole before injection into the Orbitrap analyzer . It combines the rich, sequential fragmentation depth of beam-type CID with ultra-high resolving power (>120,000 FWHM). This sub-ppm mass accuracy is critical for distinguishing the loss of CO (28.0101 Da) from the isobaric loss of N2 (28.0061 Da), ensuring absolute structural confidence.

Table 1: Performance Comparison Across MS Platforms
Analytical FeatureOrbitrap (HCD)Q-TOF (Beam-type CID)Linear Ion Trap (Resonance CID)
Resolving Power > 120,000 (FWHM)~ 40,000 (FWHM)< 5,000 (Nominal)
Mass Accuracy < 1 ppm~ 2-5 ppm> 100 ppm
Low-Mass Cut-Off None (Beam-type)None (Beam-type)Yes (~1/3 of Precursor m/z)
Fragmentation Depth Deep (Sequential)ModerateShallow (Single event)
Best Application Unambiguous formula IDHigh-throughput screeningMS^n pathway mapping

Experimental Protocol: A Self-Validating MS/MS Workflow

To ensure absolute trustworthiness, an analytical protocol must be self-validating. By acquiring data across a stepped Normalized Collision Energy (NCE) gradient, we create a thermodynamic profile of the molecule. Primary fragments will peak at low NCE and deplete at high NCE, while terminal fragments will only emerge at high NCE. This mathematically links the product ions back to the precursor without requiring time-consuming MS^3 experiments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote efficient protonation.

  • Ionization: Introduce the sample via direct infusion at 5 µL/min into an Electrospray Ionization (ESI) source operating in positive ion mode. Set the spray voltage to 3.5 kV and capillary temperature to 275°C.

  • Isolation: Use the quadrupole to isolate the[M+H]+ precursor (m/z 191.0615) with a narrow isolation window of 1.0 m/z to exclude isotopic interferences.

  • Fragmentation (Self-Validation Step): Apply a stepped NCE gradient of 20, 40, and 60.

  • Detection: Acquire the MS/MS spectra in the Orbitrap analyzer at a resolution of 120,000 (at m/z 200). Ensure the Automatic Gain Control (AGC) target is set to 1e5 with a maximum injection time of 50 ms.

Workflow Sample Sample Prep 1 µg/mL in MeOH Infusion Direct Infusion ESI Positive Mode Sample->Infusion Isolation Quadrupole Isolation 1.0 m/z window Infusion->Isolation Fragmentation HCD / CID NCE 20, 40, 60 Isolation->Fragmentation Detection Orbitrap / TOF High-Res MS/MS Fragmentation->Detection

Self-validating MS/MS experimental workflow for fragmentation pattern analysis.

Quantitative Data Presentation

The following table summarizes the expected high-resolution fragmentation data obtained using the Orbitrap HCD protocol. The sub-ppm mass accuracy validates the proposed elemental formulas for each structural moiety.

Table 2: Exact Mass and Proposed Formula of Major Fragments
Fragment IonExact Mass (m/z)Elemental FormulaMechanism of Formation
[M+H]+ 191.0615C10H8FN2O+Protonated precursor molecule
[M+H - HCN]+ 164.0506C9H7FNO+Neutral loss of HCN from C5-carbonitrile
4-Fluorobenzoylium 123.0246C7H4FO+Isoxazoline ring cleavage (O-N and C3-C4)
4-Fluorophenyl 95.0296C6H4F+Sequential loss of CO from benzoylium

Conclusion: For the structural validation of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, Orbitrap HCD is the superior platform. It bypasses the low-mass cut-off limitations of ion traps, allowing the detection of the critical m/z 95.0296 terminal fragment, while providing the resolving power necessary to unambiguously assign the elemental composition of the isoxazoline ring cleavage products.

References

  • Title: Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS Source: Rapid Communications in Mass Spectrometry (via PubMed) URL: [Link]

  • Title: CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation Source: Journal of Proteome Research (via PMC) URL: [Link]

  • Title: Understanding differences in CID fragmentation in a mass spectrometer Source: MS Vision URL: [Link]

Comparative

A Comparative Benchmarking Guide to the Antimicrobial Efficacy of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive analysis of the antimicrobial efficacy of a novel isoxazole derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive analysis of the antimicrobial efficacy of a novel isoxazole derivative, 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, benchmarked against established, broad-spectrum antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by illustrative experimental data and standardized protocols.

The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a component of various biologically active compounds.[1][2][3][4] Its presence in approved drugs like the antibiotics Cloxacillin and Dicloxacillin underscores the potential of this heterocyclic ring in the development of new anti-infective agents.[4] This guide will delve into the in vitro activity of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, herein referred to as "Compound X," providing a framework for its evaluation as a potential antimicrobial candidate.

Comparative Compounds: Structure and Rationale

For a robust evaluation of Compound X, two widely recognized antibiotics with distinct mechanisms of action were selected as benchmarks:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

The selection of these agents allows for a comparative assessment of Compound X's spectrum of activity against both Gram-positive and Gram-negative bacteria.

Figure 1: Chemical Structures of Test Compounds

G cluster_0 Compound X cluster_1 Ciprofloxacin cluster_2 Vancomycin Compound_X Ciprofloxacin Vancomycin

Caption: Chemical structures of the investigational compound and standard antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure reproducibility and comparability, all antimicrobial susceptibility testing was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10]

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.

Experimental Workflow:

G prep Prepare standardized bacterial inoculum (0.5 McFarland) serial_dil Perform serial dilutions of Compound X, Ciprofloxacin, and Vancomycin in a 96-well microtiter plate prep->serial_dil Standardized culture inoculate Inoculate each well with the bacterial suspension serial_dil->inoculate Diluted compounds controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity to determine the MIC incubate->read Observe growth G mic_plate Use the clear wells from the completed MIC assay (at and above the MIC) subculture Subculture a fixed volume (e.g., 10 µL) from each clear well onto Mueller-Hinton Agar (MHA) mic_plate->subculture incubate_agar Incubate MHA plates at 37°C for 18-24 hours subculture->incubate_agar read_mbc Count colonies and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum incubate_agar->read_mbc G compound_x Compound X (Isoxazole Derivative) gyrB Bacterial DNA Gyrase (GyrB Subunit) compound_x->gyrB Binds to ATP-binding site dna_supercoiling DNA Supercoiling gyrB->dna_supercoiling Inhibits atp ATP atp->gyrB Blocked by Compound X dna_replication DNA Replication dna_supercoiling->dna_replication Prevents cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Hypothetical mechanism of action of Compound X via inhibition of DNA gyrase.

Conclusion and Future Directions

The investigational compound, 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile, demonstrates promising broad-spectrum bactericidal activity in this comparative analysis. Its novel chemical structure and potential mechanism of action warrant further investigation as a potential lead compound in the development of new antimicrobial agents. Future studies should focus on elucidating its precise molecular target, expanding the panel of tested microorganisms to include resistant strains, and evaluating its in vivo efficacy and safety profile. The continuous exploration of novel scaffolds like the isoxazole derivatives presented here is a critical component of the global strategy to combat antimicrobial resistance.

References

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2025). MDPI.
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (2012). Der Pharma Chemica.
  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).
  • Clinical Breakpoint Tables. (2021). European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). PMC.
  • Synthesis and antibacterial and antifungal activity of N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives. (2015). Arkivoc.
  • Antimicrobial Resistance Benchmark Opportunities. (2023). Access to Medicine Foundation.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review.
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate. PubMed.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute (CLSI).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). PMC.
  • LACDPH Antibiogram Benchmarking Tool. Los Angeles County Department of Public Health.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). PMC.
  • Antimicrobial Stewardship Metrics. Sanford Guide.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. ResearchGate.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). PubMed.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). U.S. Food and Drug Administration (FDA).
  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. PMC.
  • Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and. (2022). Impactfactor.
  • Antimicrobial Resistance Benchmark 2020. (2019). AMR Insights.
  • Benchmarking the performance of Antimicrobial agent-6 against standard drugs. (2025). Benchchem.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute (CLSI).
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
  • Resources. Clinical & Laboratory Standards Institute (CLSI).

Sources

Validation

Spectroscopic comparison of 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile regioisomers

An in-depth technical guide for the spectroscopic differentiation of 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile and its regioisomer. Executive Summary 4,5-Dihydroisoxazoles (isoxazolines) are privileged heter...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the spectroscopic differentiation of 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile and its regioisomer.

Executive Summary

4,5-Dihydroisoxazoles (isoxazolines) are privileged heterocyclic scaffolds heavily utilized in drug discovery for their diverse pharmacological profiles. The premier method for constructing this ring system is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes[1]. However, when employing asymmetric dipolarophiles like acrylonitrile, the reaction inherently yields a mixture of regioisomers. As an Application Scientist, I frequently encounter the analytical bottleneck of distinguishing the major 5-substituted isomer from the minor 4-substituted kinetic byproduct. This guide provides a definitive, causality-driven framework for the spectroscopic resolution of 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile and its 4-carbonitrile counterpart.

Mechanistic Causality: Why the 5-Carbonitrile Dominates

Before analyzing the spectra, it is critical to understand the quantum mechanical forces dictating the product distribution. The regioselectivity of this 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory[1].

When 4-fluorobenzonitrile oxide reacts with acrylonitrile, the dominant orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole[1]. The strongly electron-withdrawing cyano group polarizes the alkene, localizing the largest HOMO coefficient on the terminal methylene ( β -carbon). Consequently, nucleophilic attack occurs preferentially at the electrophilic carbon of the nitrile oxide. This orbital asymmetry drives the formation of the 5-carbonitrile regioisomer as the overwhelming major product (>90%), while the 4-carbonitrile forms only as a minor kinetic byproduct[1].

SynthesisWorkflow N1 4-Fluorobenzaldehyde Oxime N2 Chlorination (NCS) Intermediate N1->N2 N3 4-Fluorobenzonitrile Oxide (In situ Dipole) N2->N3 Et3N (Base) N5 1,3-Dipolar Cycloaddition (Base catalyzed) N3->N5 N4 Acrylonitrile (Dipolarophile) N4->N5 N6 Crude Mixture (Regioisomers) N5->N6 N7 Major: 5-Carbonitrile (>90% Yield) N6->N7 Flash Chromatography N8 Minor: 4-Carbonitrile (<10% Yield) N6->N8 Flash Chromatography

Workflow for the synthesis and isolation of 4,5-dihydroisoxazole regioisomers.

Spectroscopic Resolution: The Analytical Logic

To definitively assign the regiochemistry of the isolated fractions, we deploy a self-validating system of 1 H NMR, 13 C NMR, and 2D correlation spectroscopy.

H NMR: The Definitive Diagnostic

The structural asymmetry of the isoxazoline ring provides a highly reliable 1 H NMR diagnostic signature[2].

The 5-Carbonitrile Isomer (Major): The presence of a stereocenter at the C5 position breaks the symmetry of the molecule, rendering the two protons at the adjacent C4 position chemically and magnetically non-equivalent (diastereotopic)[2]. These protons couple with each other via a large geminal coupling constant ( J≈17 Hz) and couple differently to the C5 proton ( Jcis​≈8 Hz, Jtrans​≈11 Hz). This creates a classic, highly diagnostic ABX spin system [2]. The C4 protons appear as two distinct doublets of doublets (the AB part) around 3.5 ppm. The single C5 proton (the X part) is heavily deshielded by both the adjacent ring oxygen and the cyano group, pushing it downfield to ~5.3 ppm[2].

The 4-Carbonitrile Isomer (Minor): In the minor regioisomer, the substitution pattern is reversed. The C5 position now contains a methylene group (-CH 2​ -) directly attached to the electronegative oxygen, causing these two protons to appear as a multiplet further downfield around 4.6 ppm[2]. The single C4 proton, adjacent to the cyano group, appears as a multiplet or doublet of doublets around 4.3 ppm[2].

NMRLogic Isox Isolated Regioisomer H_C5 C5 Proton Shift Isox->H_C5 1H NMR Analysis H_C4 C4 Proton Shift Isox->H_C4 1H NMR Analysis Is_5CN 5-Carbonitrile Regioisomer H_C5->Is_5CN 1H (dd) at ~5.3 ppm (O-CH-CN) Is_4CN 4-Carbonitrile Regioisomer H_C5->Is_4CN 2H (m) at ~4.6 ppm (O-CH2) H_C4->Is_5CN 2H (ABX) at ~3.5 ppm (CH2) H_C4->Is_4CN 1H (dd) at ~4.3 ppm (CH-CN)

Diagnostic 1H NMR logic for differentiating 4- and 5-substituted regioisomers.

C NMR & 2D HMBC Validation

While 1 H NMR provides the primary evidence, 13 C NMR and Heteronuclear Multiple Bond Correlation (HMBC) are required to lock the carbon framework and prevent misassignment[3]. In the 5-CN isomer, the C5 carbon resonates at ~68 ppm. In the 4-CN isomer, the oxygen-bound C5 methylene is shifted further downfield to ~76 ppm[2].

To make this a self-validating protocol, we use HMBC to observe long-range 1 H- 13 C couplings (typically 2J and 3J ). A definitive cross-peak between the downfield C5 proton (~5.3 ppm) and the nitrile carbon (~118 ppm) structurally locks the cyano group at the 5-position, confirming the major isomer's identity[3].

Quantitative Data Comparison
Spectroscopic Feature5-Carbonitrile Regioisomer (Major)4-Carbonitrile Regioisomer (Minor)Diagnostic Causality
1 H NMR: C5 Protons ~5.3 ppm (1H, dd)~4.6 ppm (2H, m)5-CN has a single chiral proton deshielded by O and CN. 4-CN has a methylene group adjacent to O.
1 H NMR: C4 Protons ~3.5 ppm (2H, AB part of ABX)~4.3 ppm (1H, dd)5-CN has diastereotopic methylene protons. 4-CN has a single proton adjacent to CN.
13 C NMR: C5 ~68.0 ppm~76.0 ppmC5 is more deshielded in 4-CN due to being a CH 2​ directly attached to O without the upfield shift effect of the CN group.
13 C NMR: C4 ~42.0 ppm~48.0 ppmC4 in 5-CN is a simple aliphatic CH 2​ . In 4-CN, it is a CH attached to an electron-withdrawing CN.
HMBC Correlations C5-H correlates to C4, CNC4-H correlates to C5, CNConfirms the exact placement of the cyano group relative to the oxygen atom[3].
IR Spectroscopy 2245 cm −1 (C N stretch)2248 cm −1 (C N stretch)Both exhibit strong nitrile stretches; IR is non-diagnostic for regiochemistry but confirms functional group tolerance.

Experimental Protocol: Synthesis and Isolation

To ensure high reproducibility, the following self-validating workflow utilizes in situ dipole generation to prevent the dimerization of the highly reactive nitrile oxide into a furoxan byproduct.

Step 1: Preparation of the Hydroximoyl Chloride Precursor

  • Dissolve 4-fluorobenzaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Add N-chlorosuccinimide (NCS) (1.05 equiv) in small portions at room temperature. Causality: NCS acts as a mild chlorinating agent, converting the oxime to 4-fluorobenzohydroximoyl chloride. The reaction is slightly exothermic; monitor via TLC until the oxime is fully consumed.

Step 2: In Situ 1,3-Dipolar Cycloaddition

  • Transfer the crude hydroximoyl chloride to a round-bottom flask and dissolve in anhydrous dichloromethane (DCM).

  • Add acrylonitrile (2.0 equiv). Causality: Excess dipolarophile drives the reaction forward and outcompetes dipole dimerization.

  • Cool the mixture to 0 °C and add triethylamine (Et 3​ N) (1.2 equiv) dropwise over 30 minutes. Causality: Slow addition of the base ensures the 4-fluorobenzonitrile oxide is generated at a low steady-state concentration, maximizing cross-cycloaddition with the alkene[1].

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Chromatographic Resolution

  • Quench the reaction with water, extract with DCM, and wash the organic layer with brine to remove residual DMF. Dry over MgSO 4​ and concentrate in vacuo.

  • Purify the crude mixture via flash column chromatography (Silica gel, gradient elution: 90:10 to 70:30 Hexanes/Ethyl Acetate).

  • Fraction Analysis: The 5-carbonitrile (major) and 4-carbonitrile (minor) will elute as closely migrating spots. Isolate the fractions and immediately subject them to the 1 H NMR ABX diagnostic logic detailed above to confirm regiochemical purity.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Handling Guide for 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile

As a Senior Application Scientist, I have designed this protocol to provide you with the critical safety parameters, mechanistic hazard assessments, and step-by-step operational workflows required to handle 3-(4-Fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide you with the critical safety parameters, mechanistic hazard assessments, and step-by-step operational workflows required to handle 3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile safely. This compound is a highly specialized organic intermediate, and its structural features demand rigorous engineering controls and precise personal protective equipment (PPE).

Mechanistic Hazard Assessment (E-E-A-T)

To establish a self-validating safety protocol, we must first understand why specific precautions are necessary. The hazards of this compound are directly dictated by its molecular architecture:

  • Isoxazoline Ring (Bioactivity): The 4,5-dihydroisoxazole (isoxazoline) core is a privileged scaffold in medicinal chemistry, frequently utilized in potent immunoregulators and ectoparasiticides[1]. Due to its high intrinsic biological activity, accidental systemic exposure (via inhalation or ingestion) can lead to unintended pharmacological effects.

  • Carbonitrile Group (Chemical Reactivity): The nitrile (-C≡N) moiety is generally stable under neutral conditions. However, if exposed to strong mineral acids or extreme thermal decomposition, it poses a severe risk of releasing highly toxic hydrogen cyanide (HCN) gas[2].

  • Fluorophenyl Group (Lipophilicity): The addition of a fluorinated aromatic ring significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances the compound's ability to penetrate the stratum corneum of the skin and rapidly degrade standard thin latex gloves.

HazardMapping cluster_hazards Molecular Hazard Domains cluster_controls Required Engineering & PPE Compound 3-(4-Fluorophenyl)-4,5-dihydroisoxazole -5-carbonitrile Fluoro Fluorophenyl Group (High Lipophilicity) Compound->Fluoro Isox Isoxazoline Ring (Bioactive Pharmacophore) Compound->Isox Nitrile Carbonitrile Group (HCN Release Risk) Compound->Nitrile Gloves Butyl/Nitrile Gloves (Prevent Dermal Entry) Fluoro->Gloves Enhances skin penetration Isox->Gloves Systemic toxicity Hood Chemical Fume Hood (80-120 fpm) Nitrile->Hood Inhalation hazard Waste Alkaline Waste Segregation (Prevent Acid Catalysis) Nitrile->Waste Incompatible with acids

Mechanistic mapping of structural hazards to required PPE and engineering controls.

Quantitative PPE & Engineering Control Matrix

To mitigate the risks outlined above, the following quantitative standards must be strictly adhered to before initiating any handling procedures.

Engineering Controls: Fume Hood Specifications

All handling of the raw powder or concentrated solutions must occur within a certified chemical fume hood. We adhere strictly to the[3].

ParameterOSHA/ASHRAE StandardOperational Requirement
Average Face Velocity 80 - 120 fpm (feet per minute)Target 100 fpm at an 18-inch working sash height.
Minimum Face Velocity 70 fpmCease operations immediately if the alarm triggers below 70 fpm.
Room Air Changes 4 - 12 per hourEnsure continuous general exhaust ventilation in the laboratory.
Personal Protective Equipment (PPE) Matrix
PPE CategoryPrimary Material/SpecificationMechanistic Justification
Hand Protection Double-layered Heavy Nitrile (≥8 mil) or Butyl RubberThe lipophilic fluorophenyl group accelerates breakthrough times in standard latex. Double-gloving ensures structural integrity.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from highly bioactive isoxazoline particulates and solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risks when dissolving the compound in flammable organic solvents.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing bulk quantities (>50g) outside of a ventilated enclosure (highly discouraged).

Standard Operating Procedure (SOP): Handling & Reaction Setup

This step-by-step methodology ensures a self-validating loop of safety during typical laboratory operations (e.g., cross-coupling or cycloaddition setups).

  • Pre-Operational Verification: Turn on the fume hood monitor and verify the face velocity is stable between 80-120 fpm[3]. Clear the hood of unnecessary clutter to prevent airflow disruption.

  • PPE Donning: Equip long pants, closed-toe shoes, an FR lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Weighing and Transfer:

    • Causality: Fine organic powders build static charge, leading to aerosolization and inhalation risks.

    • Action: Use an anti-static gun (ionizer) on your weigh boat. Weigh the compound exclusively inside the fume hood using a draft shield to maintain balance stability without compromising ventilation.

  • Reaction Execution:

    • Causality: The carbonitrile group can hydrolyze or release toxic HCN gas if exposed to strong, concentrated mineral acids (e.g., HCl, H2SO4) under heat[2].

    • Action: Maintain neutral to basic reaction conditions whenever possible. If acidic conditions are strictly required by your synthetic route, ensure a basic scrubber (e.g., 1M NaOH trap) is attached to the reaction condenser exhaust.

  • Post-Reaction Quenching: Quench reactions slowly over an ice bath using a mild aqueous base (e.g., saturated NaHCO3) to stabilize the nitrile moiety and prevent off-gassing.

SOP Step1 1. Fume Hood Verification Check face velocity (100 fpm) Step2 2. PPE Donning Double gloves, goggles, FR coat Step1->Step2 Step3 3. Material Transfer Use static-free spatula Step2->Step3 Step4 4. Reaction Execution Strictly avoid strong mineral acids Step3->Step4 Step5 5. Quench & Workup Maintain pH > 7 to stabilize nitrile Step4->Step5 Step6 6. Waste Segregation Dispose as halogenated/toxic waste Step5->Step6

Standard operational workflow for the safe handling and processing of the compound.

Decontamination & Disposal Plan

Proper disposal is critical to prevent downstream chemical incompatibilities.

  • Surface Decontamination: Residual fluorinated compounds can persist on surfaces. Wipe down the balance and fume hood deck with a compatible solvent (e.g., ethanol or acetone) to dissolve the compound, followed by a secondary wipe with a mild alkaline detergent.

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and paper towels in a solid hazardous waste container explicitly labeled: "Toxic Organic Solids - Contains Nitriles and Halogens".

  • Liquid Waste Segregation (CRITICAL): Segregate organic reaction waste into a designated "Halogenated Organic Waste" carboy. Do not mix with acidic waste streams. Ensure the waste carboy is maintained at a neutral or slightly basic pH (pH 7-9) to eliminate the risk of accidental hydrogen cyanide generation in the waste storage area.

References

  • Title: Laboratory Ventilation (OSHA Standards) Source: Illinois State University Environmental Health and Safety URL: [Link]

  • Title: Isoxazole Derivatives as Regulators of Immune Functions Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

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